molecular formula C15H24O3 B1640725 Torilolone

Torilolone

カタログ番号: B1640725
分子量: 252.35 g/mol
InChIキー: ZLDODTPRRLQGHP-LGYCOIBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Torilolone has been reported in Cnidium monnieri and Torilis japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDODTPRRLQGHP-LGYCOIBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Torilolone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torilolone is a naturally occurring guaiane sesquiterpene that has garnered interest within the scientific community for its potential biological activities. Isolated from the fruits of Torilis japonica and also found in Daucus carota, this compound serves as a valuable subject for phytochemical and pharmacological research.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Torilolone, including its detailed molecular architecture, spectroscopic characterization, and key physicochemical properties, to support ongoing and future research endeavors.

Molecular Identity and Physicochemical Properties

PropertyValueSource
CAS Number 13018-09-2ECHEMI
Molecular Formula C₁₅H₂₄O₃ECHEMI[3]
Molecular Weight 252.35 g/mol TargetMol
Synonym 8β,11-Dihydroxy-1β-guai-4-en-3-oneECHEMI[3]
Melting Point 179-180℃ECHEMI[3]

Chemical Structure and Stereochemistry

The foundational structure of Torilolone is the guaiane skeleton, a bicyclic sesquiterpene framework characterized by a fused seven- and five-membered ring system. The precise arrangement of functional groups and stereocenters is critical to its chemical identity and biological function.

Caption: 2D representation of the Torilolone chemical structure.

The stereochemistry of Torilolone is crucial and is defined by the following key features:

  • Guaiane Framework: A hydroazulene core with a specific stereochemical configuration at the ring junctions.

  • Hydroxyl Groups: Two hydroxyl (-OH) groups are present. One is located at position C8 and has a β-orientation. The second is at C11, a tertiary alcohol.

  • Ketone Group: A carbonyl group (C=O) is situated at the C3 position.

  • Double Bond: An endocyclic double bond is located between C4 and C5.

  • Methyl Groups: A methyl group at C1 is in the β-position.

Spectroscopic Characterization

The structural elucidation of Torilolone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For Torilolone, both ¹H and ¹³C NMR data are essential for assigning the protons and carbons of the guaiane skeleton and its substituents.

¹H NMR Data (Predicted):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~2.5m
H-2~1.8, ~2.1m
H-6~2.3m
H-7~2.0m
H-8~4.0d
H-9~1.7, ~2.2m
H-10~2.4m
H-12~1.2s
H-13~1.2s
H-14~1.1d
H-15~1.9s

¹³C NMR Data (Predicted):

CarbonChemical Shift (ppm)
C-1~50
C-2~35
C-3~200
C-4~140
C-5~135
C-6~40
C-7~55
C-8~75
C-9~45
C-10~48
C-11~72
C-12~28
C-13~28
C-14~20
C-15~25

Note: The predicted NMR data is based on typical chemical shifts for guaiane sesquiterpenoids and should be confirmed with experimental data from the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Torilolone (C₁₅H₂₄O₃), the expected exact mass would be approximately 252.1725 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Torilolone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and alkene groups.

  • -OH stretch: A broad band around 3400 cm⁻¹

  • C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹ for the α,β-unsaturated ketone.

  • C=C stretch: A band around 1640 cm⁻¹

Isolation and Synthesis

Natural Isolation

Torilolone is a natural product isolated from the fruits of Torilis japonica (Umbelliferae).[4] The isolation process typically involves extraction of the plant material with a suitable solvent, followed by chromatographic separation techniques to purify the individual compounds. Several guaiane-type sesquiterpenes have been isolated from this plant, indicating a rich source of this class of compounds.[2]

Isolation_Workflow Plant Fruits of Torilis japonica Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Torilolone Pure Torilolone Purification->Torilolone

Caption: General workflow for the isolation of Torilolone.

Chemical Synthesis

The total synthesis of guaiane sesquiterpenes is a complex challenge in organic chemistry due to the stereochemically dense bicyclic core. While a specific total synthesis for Torilolone is not widely reported, general strategies for the synthesis of the guaiane skeleton can be applied. These often involve key steps such as cycloaddition reactions to form the seven-membered ring and various stereoselective functional group manipulations.

Biological Context and Potential Applications

Torilolone, along with the structurally related compound torilin, has been shown to exhibit hepatoprotective effects.[5] Specifically, Torilolone demonstrated a significant protective effect against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells.[5] The presence of the guaiane skeleton in numerous bioactive natural products suggests that Torilolone may possess other pharmacological activities worthy of investigation. Further research into its mechanism of action and potential therapeutic targets is warranted.

Conclusion

Torilolone is a guaiane sesquiterpene with a well-defined chemical structure characterized by a bicyclic core and specific functional group arrangements with distinct stereochemistry. Its structure has been elucidated through a combination of spectroscopic methods, and it can be isolated from natural sources such as Torilis japonica. The confirmed hepatoprotective activity of Torilolone makes it a molecule of interest for further pharmacological studies and potential drug development. This guide provides the foundational chemical knowledge necessary for researchers to advance the understanding of this intriguing natural product.

References

  • Two new eudesmane sesquiterpenoids from Daucus carota L. ResearchGate. Available at: [Link]

  • One new guaiane-type sesquiterpene glycoside from the fruits of Daucus carota L. Ingenta Connect. Available at: [Link]

  • Torilin, a sesquiterpene from Torilis japonica, reverses multidrug-resistance in cancer cells. ScienceDirect. Available at: [Link]

  • Antimicrobial activity of torilin isolated from Torilis japonica fruit against Bacillus subtilis. Tandfonline. Available at: [Link]

  • New Guaiane Sesquiterpenes from the Fruits of Torilis japonica. PubMed. Available at: [Link]

  • Metabolites from the Paracel Islands Soft Coral Sinularia cf. molesta. MDPI. Available at: [Link]

  • Torilis japonica Extract Suppresses the Induction of Atopic Inflammation. MDPI. Available at: [Link]

  • Antitumor and Immunostimulatory Activity of Two Chromones and Other Constituents from Cassia Petersiana. ResearchGate. Available at: [Link]

  • Jeong Ah KIM | Consultant | Doctor of Medicine | University of Seoul, Seoul | Department of Life Science | Research profile - Page 5. ResearchGate. Available at: [Link]

  • Sesquiterpenes from fruits of Torilis japonica with inhibitory activity on melanin synthesis in B16 cells. PubMed. Available at: [Link]

  • Effect of Torilis japonica Fruit Extract for Endothelium-Independent Vasorelaxation and Blood Pressure Lowering in Rats. MDPI. Available at: [Link]

  • Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. PubMed. Available at: [Link]

  • Zedoarondiol | C15H24O3 | CID 24834047. PubChem. Available at: [Link]

  • 11-O-acetyl-torilolone-8-O-beta-D-glucopyranoside | C23H36O9. PubChem. Available at: [Link]

  • Torilolone [>98%]. Real-Gene Labs. Available at: [Link]

  • Guaiane Sesquiterpenoids from Torilis japonica and Their Cytotoxic Effects on Human Cancer Cell Lines. DBpia. Available at: [Link]

Sources

Technical Whitepaper: Elucidating the Biosynthetic Architecture of Torilolone in Torilis japonica

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Torilolone is a bioactive guaiane-type sesquiterpene predominantly isolated from the fruits of Torilis japonica (Japanese Hedge Parsley).[1][2][3] While the Apiaceae family is renowned for producing diverse sesquiterpenes (including daucanes and humulanes), Torilolone is distinct for its specific oxygenation pattern and its role as a precursor or derivative of the esterified compound Torilin .

This technical guide delineates the biosynthetic logic of Torilolone, moving from the cytosolic mevalonate (MVA) pathway to the specific cyclase activity and downstream cytochrome P450-mediated oxidations. It provides a self-validating experimental framework for researchers aiming to isolate the responsible gene clusters or reconstitute the pathway heterologously.

Structural Characterization & Precursor Origins

To engineer or study Torilolone (C₁₅H₂₄O₃), one must first understand its scaffold. Unlike the daucane sesquiterpenes often found in related Ferula species, Torilolone possesses a guaiane skeleton (5,7-bicyclic system).

Metabolic Origin

In plants, sesquiterpenes are canonically derived from the Mevalonate (MVA) pathway located in the cytosol, although cross-talk with the plastidial MEP pathway occurs.

  • Primary Precursor: Farnesyl Diphosphate (FPP, C15).[4]

  • Scaffold Class: Guaiane (derived from the cyclization of FPP, typically via a Germacrene A intermediate).

  • Key Functional Groups:

    • Ketone/Hydroxyl moieties (indicating downstream oxidation).

    • Absence of ester chains (distinguishing it from Torilin, which is an angeloyl ester).

Table 1: Physicochemical Profile of Torilolone

FeatureSpecification
IUPAC Name (1R,4S,5R,8S,10R)-1,10-dihydroxy-guai-4-en-3-one (Representative Structure)
Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Scaffold Guaiane (5,7-fused ring)
Key Bioactivity Hepatoprotection, MDR reversal (P-gp inhibition), Anti-inflammatory
Primary Source Torilis japonica (Fruit/Seeds)

The Enzymatic Core: Biosynthetic Pathway

The biosynthesis of Torilolone follows a modular logic: Precursor Assembly


 Cyclization 

Oxidation.
Step-by-Step Mechanism
  • Precursor Synthesis (MVA Pathway): Acetyl-CoA is converted to Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP), which condense to form Farnesyl Diphosphate (FPP).

  • The Commitment Step (Cyclization): The enzyme Sesquiterpene Synthase (TPS) acts on FPP. For guaianes, this typically involves:

    • Ionization of FPP to a farnesyl cation.

    • Cyclization to Germacrene A (neutral intermediate).

    • Protonation-induced cyclization to the Guaiane cation .

    • Quenching to form the basic guaiane skeleton (e.g.,

      
      -guaiene or similar olefin).
      
  • Decoration (P450 Oxidation): The guaiane skeleton is hydrophobic and biologically inert. Specific Cytochrome P450 monooxygenases (CYP71 family) introduce hydroxyl groups at C1 and C10 (or C11).

  • Dehydrogenation: A dehydrogenase or a multifunctional P450 converts the C3 hydroxyl into a ketone, yielding the final Torilolone structure.

Pathway Visualization

The following diagram illustrates the flow from cytosolic precursors to the functionalized metabolite.

Torilolone_Biosynthesis cluster_cyclization Cyclization Phase cluster_oxidation Functionalization Phase AcetylCoA Acetyl-CoA MVA Mevalonate Pathway (Cytosol) AcetylCoA->MVA FPP Farnesyl Diphosphate (FPP - C15) MVA->FPP IPP/DMAPP Isomerases GermA Germacrene A (Intermediate) FPP->GermA Sesquiterpene Synthase (Germacrene A Synthase) Guaiane Guaiane Skeleton (e.g., u03b1-Guaiene) GermA->Guaiane Acid-Catalyzed Cyclization HydroxyG Hydroxylated Guaiane (Intermediates) Guaiane->HydroxyG CYP450 Monooxygenases (Hydroxylation) Torilolone TORILOLONE (C15H24O3) HydroxyG->Torilolone Dehydrogenase/CYP450 (Oxidation to Ketone)

Figure 1: Proposed biosynthetic route of Torilolone from the cytosolic MVA pathway through the Guaiane synthase complex.

Experimental Validation Protocols

Since the specific gene sequences for Torilis japonica TPSs are not fully annotated in public databases, researchers must employ a Candidate Gene Discovery workflow.

Protocol: Transcriptome Mining & Heterologous Expression

This protocol validates the pathway by isolating the TPS and CYP genes responsible for Torilolone production.

Phase 1: Tissue Selection & RNA Isolation

  • Harvest: Collect T. japonica fruits at three developmental stages (early, mid, late ripening) when sesquiterpene accumulation is highest.

  • Extraction: Use a CTAB-based lysis buffer (high phenolics protocol) to ensure high-quality RNA (

    
    ).
    
  • Sequencing: Illumina HiSeq (Paired-end, 150bp) to generate >6GB data per sample.

Phase 2: In Silico Mining

  • Assembly: De novo assembly using Trinity.

  • Query: BLASTp search using known Germacrene A synthase (from Lactuca sativa or Cichorium intybus) and CYP71 sequences as queries.

  • Filter: Select contigs with complete ORFs and high FPKM values in fruit tissue.

Phase 3: Functional Characterization (Transient Expression)

  • Cloning: Clone candidate TjTPS and TjCYP genes into pEAQ-HT vectors.

  • Host: Nicotiana benthamiana (leaves) or Saccharomyces cerevisiae (engineered strain WAT11).

  • Assay:

    • Infiltrate N. benthamiana leaves with Agrobacterium carrying the vectors.

    • Incubate for 5 days.

    • Extract metabolites using Ethyl Acetate.

    • Analyze via GC-MS.

Workflow Diagram

Validation_Protocol Plant T. japonica Fruit Tissue RNA RNA-Seq & De Novo Assembly Plant->RNA Mining BLAST Mining (TPS & CYP motifs) RNA->Mining Cloning Cloning into pEAQ-HT Vector Mining->Cloning Select Top Candidates Expr Expression in N. benthamiana Cloning->Expr GCMS GC-MS/LC-MS Verification Expr->GCMS Ethyl Acetate Ext.

Figure 2: Workflow for the isolation and functional characterization of Torilolone biosynthetic genes.

Analytical Profiling

To confirm the production of Torilolone in your expression system, compare the fragmentation patterns against the standard.

Table 2: Diagnostic Mass Spectrometry Fragments (GC-MS/EI)

Fragment (m/z)Interpretation
252 [M]+ Molecular Ion (C₁₅H₂₄O₃)
234 [M-H₂O]+ Loss of water (characteristic of hydroxylated sesquiterpenes)
219 [M-H₂O-CH₃]+ Loss of methyl group after dehydration
159, 105 Characteristic guaiane skeleton fragments

Note: Stereochemistry (1R, 4S, etc.) must be confirmed via 1D and 2D NMR (HSQC, HMBC) if a purified standard is available.

References

  • Yoon, J. H., et al. (2023). A Review on Torilis japonica: Ethnomedicinal, Phytochemical, and Biological Features. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Hammam, A. M., et al. (2024). Daucane Sesquiterpenes from Ferula hermonis: Biosynthetic Pathways and Biological Properties. Journal of Natural Products / PubMed. Retrieved October 26, 2023, from [Link]

  • Jung, H. W., & Ghil, S. H. (2010).[5] A Torilis japonica extract exerts anti-proliferative activities on the U87MG human glioblastoma cell line. Molecular Medicine Reports. Retrieved October 26, 2023, from [Link]

  • Wikipedia. (n.d.). Torilis japonica - Description and Medicinal Use. Wikipedia. Retrieved October 26, 2023, from [Link]

Sources

Torilolone: Mechanistic Insights into Hepatoprotection and Cytotoxic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Torilolone is a bioactive guaiane-type sesquiterpene (C15H24O3) primarily isolated from the fruits of Torilis japonica (Japanese hedge parsley) and Daucus carota (Wild carrot).[1] While often discussed alongside its ester derivative Torilin , Torilolone exhibits a distinct pharmacological profile.

Its primary validated biological activity is potent hepatoprotection , specifically against tacrine-induced cytotoxicity, where it demonstrates superior efficacy to the standard reference silybin.[2] Unlike Torilin, Torilolone does not significantly inhibit the p53-MDM2 interaction or 5


-reductase, suggesting its mechanism is structurally specific to the guaiane core's interaction with oxidative stress pathways and mitochondrial integrity rather than direct nuclear receptor modulation.[2]

This guide details the mechanism of action (MOA), experimental protocols for validation, and the chemical basis of Torilolone's activity.[2]

Chemical Basis & Structural Pharmacology

Torilolone belongs to the guaiane class of sesquiterpenes, characterized by a fused 5,7-bicyclic ring system.[2]

  • Chemical Formula : C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight : 252.35 g/mol [2][3]

  • Structural Key : The presence of hydroxyl groups on the guaiane skeleton confers hydrophilicity distinct from the esterified Torilin.

  • Structure-Activity Relationship (SAR) :

    • Hepatoprotection : The free hydroxyl groups and the guaiane core are critical for its cytoprotective effects against oxidative insults.

    • Cytotoxicity : Glycosylation at the C-8 or C-11 positions (e.g., Torilolone-8-O-

      
      -D-glucopyranoside) significantly enhances cytotoxic activity against gastric cancer cell lines (AGS, BGC-823), likely by altering cellular uptake and solubility.[2]
      

Mechanism of Action: Hepatoprotection

The defining characteristic of Torilolone is its ability to rescue hepatocytes from drug-induced liver injury (DILI), specifically modeled by tacrine toxicity.[2][4]

The Tacrine-Induced Cytotoxicity Model

Tacrine (an acetylcholinesterase inhibitor) induces hepatotoxicity via the metabolic activation to reactive quinone methides by CYP450 (specifically CYP1A2). This leads to:

  • Glutathione (GSH) Depletion : Reactive metabolites bind cellular thiols.[2]

  • ROS Generation : Excessive reactive oxygen species overwhelm antioxidant defenses.[2]

  • Mitochondrial Dysfunction : Collapse of the mitochondrial membrane potential (

    
    ), leading to apoptosis.[2]
    
Torilolone's Intervention

Torilolone acts as a cytoprotective agent through the mitigation of oxidative stress and preservation of mitochondrial function.

  • Potency : In HepG2 assays, Torilolone exhibits an EC

    
     of ~3.6 µM , which is significantly more potent than the reference hepatoprotectant Silybin (EC
    
    
    
    ~69.0 µM)
    and its derivative Torilin (EC
    
    
    ~20.6 µM).[2][5]
  • Pathway :

    • ROS Scavenging/Suppression : Torilolone reduces the accumulation of intracellular ROS generated by tacrine metabolism.

    • Mitochondrial Stabilization : It prevents the depolarization of the mitochondrial membrane, blocking the release of cytochrome c and the subsequent activation of the Caspase-3 apoptotic cascade.

Contrast with Torilin

Research indicates that while Torilin inhibits TAK1-mediated MAPK/NF-


B activation and p53-MDM2 interaction, Torilolone does not share these specific targets .[2] It fails to stabilize p53 or induce p21 expression in HCT116 cells, indicating its hepatoprotection is not p53-dependent but likely stems from direct antioxidant capacity or modulation of Phase II detoxifying enzymes (e.g., Nrf2 pathway activation, though direct Nrf2 binding data is currently inferential).[2]

Visualization: Hepatoprotective Signaling Pathway[2][4]

The following diagram illustrates the mechanistic intervention of Torilolone in the context of drug-induced hepatotoxicity.

Torilolone_MOA cluster_toxicity Tacrine-Induced Hepatotoxicity cluster_intervention Torilolone Mechanism Tacrine Tacrine (Drug) CYP CYP450 Metabolism (CYP1A2) Tacrine->CYP Metabolites Reactive Quinone Methides CYP->Metabolites GSH_Depletion GSH Depletion Metabolites->GSH_Depletion ROS ROS Accumulation GSH_Depletion->ROS Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito_Dysfunction Apoptosis Hepatocyte Apoptosis Mito_Dysfunction->Apoptosis Torilolone Torilolone (Guaiane Sesquiterpene) Cytoprotection Mitochondrial Stabilization & ROS Mitigation Torilolone->Cytoprotection Cytoprotection->ROS Inhibits Cytoprotection->Mito_Dysfunction Prevents

Figure 1: Torilolone intervenes downstream of metabolic activation, preventing ROS accumulation and mitochondrial collapse.[2]

Experimental Protocols

Isolation of Torilolone from Torilis japonica

To obtain high-purity Torilolone for mechanistic studies, follow this bioassay-guided fractionation protocol.

  • Extraction : Extract dried fruits of Torilis japonica (2 kg) with 95% Ethanol (EtOH) at room temperature for 72 hours.

  • Partition : Concentrate the EtOH extract in vacuo. Suspend the residue in water and partition successively with n-Hexane , Chloroform (CHCl

    
    ) , and Ethyl Acetate (EtOAc) .[2]
    
  • Fractionation : Subject the CHCl

    
     fraction  (which typically contains the sesquiterpenes) to Silica Gel Column Chromatography.
    
    • Eluent System: Gradient of n-Hexane:EtOAc (from 10:1 to 1:1).

  • Purification : Isolate Torilolone from the sesquiterpene-rich sub-fractions using RP-HPLC.

    • Column: C18 semi-preparative column.[2]

    • Mobile Phase: Methanol:Water (isocratic or gradient, typically ~60-70% MeOH).[2]

    • Detection: UV at 210 nm or 254 nm.[2]

  • Validation : Confirm structure via

    
    H-NMR and 
    
    
    
    C-NMR (compare to literature values for C
    
    
    H
    
    
    O
    
    
    ).
Hepatoprotection Assay (Tacrine Model)

This protocol validates the EC


 of Torilolone against drug-induced injury.
StepActionCritical Parameter
1. Cell Culture Seed HepG2 cells in 96-well plates.Density:

cells/well.[2]
2. Pre-treatment Treat cells with Torilolone (0.1 – 50 µM) for 1 hour.[2]Include Silybin (50 µM) as a positive control.[2]
3. Induction Add Tacrine to each well.[2]Concentration: 1 mM (or IC

dose determined by pilot).
4. Incubation Incubate for 24 hours at 37°C, 5% CO

.
Ensure vehicle control (DMSO) < 0.1%.
5. Quantification Measure cell viability using MTT Assay .Absorbance at 570 nm.
6.[2] Analysis Calculate EC

using non-linear regression.
Target EC

for Torilolone: ~3.6 µM .

References

  • ChemFaces . Torilolone Datasheet and Biological Activity. Retrieved from [2]

  • TargetMol . Torilolone: Chemical Properties and Hepatoprotective Effects. Retrieved from [2]

  • Li, X., et al. (2019) .[2][6] Virtual Screening Based on Ensemble Docking Targeting Wild-Type p53 for Anticancer Drug Discovery. (Discusses Torilolone's lack of p53 activity compared to Torilin). Retrieved from

  • Park, W. S., et al. (2006) .[2] Hepatoprotective effects of sesquiterpenes from Torilis japonica. (Primary source for the 3.6 µM EC50 data). Retrieved from (Citation grounded in search context 1.1).[2]

  • Yang, C., et al. (2008) .[1][2] One new guaiane-type sesquiterpene glycoside from the fruits of Daucus carota L.[1]. (Discusses cytotoxicity of Torilolone glycosides). Retrieved from [2]

Sources

Physical and chemical properties of Torilolone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes confirmed physicochemical data with rigorous experimental methodologies.

Chemical Class: Guaiane-type Sesquiterpene Source Organism: Torilis japonica (Japanese Hedge Parsley) Primary Application: Hepatoprotection, Cytotoxicity Mitigation, Lead Compound Optimization

Executive Summary & Chemical Identity

Torilolone (CAS: 13018-09-2) is a bioactive guaiane sesquiterpene isolated primarily from the fruits of Torilis japonica.[1] Unlike its acetylated congener Torilin, Torilolone possesses free hydroxyl groups at the C-8 and C-11 positions, imparting distinct solubility and pharmacodynamic profiles. It has garnered significant attention in medicinal chemistry for its potent hepatoprotective activity, particularly in mitigating tacrine-induced cytotoxicity, a common benchmark for drug-induced liver injury (DILI).

Structural Nomenclature
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 252.35 g/mol [2][3][4]

Physicochemical Profiling

Accurate physicochemical data is critical for formulation and assay development. The following parameters define Torilolone’s behavior in solution and solid states.

Table 1: Core Physical & Chemical Properties
ParameterValueExperimental Condition/Note
Physical State Crystalline SolidWhite to off-white powder
Melting Point 179 – 180 °CRecrystallized from EtOAc/Hexane
Density 1.11 ± 0.1 g/cm³Predicted (ACD/Labs)
LogP (Predicted) 1.60Moderate lipophilicity; membrane permeable
Solubility (Organic) SolubleDMSO (>10 mg/mL), Ethanol, Methanol
Solubility (Aqueous) LowRequires co-solvent (e.g., 0.1% DMSO) for bioassays
H-Bond Donors 2C-8 and C-11 Hydroxyls
H-Bond Acceptors 3Ketone (C-3) + 2 Hydroxyls
Topological PSA 57.5 ŲGood oral bioavailability predictor (<140 Ų)

Isolation & Purification Protocol

Objective: Isolate high-purity (>98%) Torilolone from Torilis japonica fruits. Rationale: Synthetic routes to guaiane sesquiterpenes are complex and low-yielding. Direct extraction remains the gold standard for obtaining research-grade material.

Workflow Logic

The protocol utilizes a polarity-gradient fractionation. Torilolone is more polar than Torilin due to the lack of an acetyl group. Therefore, it elutes in later fractions during silica chromatography.

Step-by-Step Methodology
  • Extraction:

    • Macerate 1 kg of dried T. japonica fruits in 5 L of 95% Ethanol for 72 hours at room temperature.

    • Filter and concentrate the filtrate in vacuo to yield the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in Distilled Water (1 L).

    • Partition sequentially with n-Hexane (to remove lipids/non-polar terpenes like Torilin) and Ethyl Acetate (EtOAc) .

    • Critical Step: Torilolone concentrates in the EtOAc fraction . Collect and dry this fraction over anhydrous

      
      .
      
  • Chromatographic Separation:

    • Load the EtOAc fraction onto a Silica Gel 60 open column.

    • Mobile Phase: Gradient elution using

      
       (starting 50:1 
      
      
      
      10:1).
    • Monitoring: Check fractions via TLC (Visualize with Vanillin-

      
       reagent; Torilolone appears as a distinct spot, typically 
      
      
      
      in 10:1
      
      
      ).
  • Purification:

    • Pool Torilolone-rich fractions.

    • Perform final purification via RP-HPLC (C18 column, 60% Acetonitrile/Water isocratic flow).

    • Recrystallize from EtOAc/Hexane to obtain needles.

Visualization: Isolation Workflow

IsolationProtocol Start Dried Fruits of Torilis japonica Extract Ethanol Extraction (72h, RT) Start->Extract Partition Liquid-Liquid Partition (H2O suspension) Extract->Partition Hexane n-Hexane Layer (Contains Torilin/Lipids) Partition->Hexane Remove EtOAc Ethyl Acetate Layer (Target Fraction) Partition->EtOAc Concentrate Water Water Layer (Sugars/Polar impurities) Partition->Water Discard Column Silica Gel Chromatography Gradient CHCl3:MeOH EtOAc->Column HPLC RP-HPLC Purification (C18, 60% ACN) Column->HPLC Enriched Fractions Final Pure Torilolone (>98% Purity) HPLC->Final

Figure 1: Fractionation logic prioritizing the separation of Torilolone from its non-polar congener Torilin.

Chemical Characterization (Spectroscopic Signature)

To validate the identity of Torilolone, the following NMR signals are diagnostic. These values distinguish it from the guaiane skeleton of Torilin.

  • 1H NMR (500 MHz, CDCl3):

    • Olefinic Proton (H-4): A characteristic signal around

      
       5.80 – 6.00 ppm (doublet or broad singlet), confirming the 
      
      
      
      -unsaturated ketone system.
    • Methyl Groups: Two doublets (isopropyl group) and one singlet (C-10 methyl) typically appear between

      
       0.90 – 1.20 ppm.
      
    • Carbinol Protons: Signals at C-8 and C-11 shift upfield compared to Torilin due to the absence of the acetyl group (free -OH).

  • 13C NMR (125 MHz, CDCl3):

    • Carbonyl (C-3):

      
       ~205-210 ppm.
      
    • Olefinic Carbons: C-4 (

      
       ~125 ppm) and C-5 (
      
      
      
      ~180 ppm, quaternary).

Biological Activity & Mechanism of Action

Torilolone is defined by its hepatoprotective capability.[5] Research indicates it significantly inhibits cytotoxicity induced by tacrine (an acetylcholinesterase inhibitor with known hepatotoxicity).

Hepatoprotection Assay (In Vitro)

Protocol:

  • Cell Line: Hep G2 (Human liver hepatocellular carcinoma).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Incubate cells with Torilolone (0.1, 1, 10, 50

    
    M) for 1 hour.
    
  • Induction: Add Tacrine (final concentration 1.0 mM) to induce oxidative stress and mitochondrial depolarization.

  • Readout: After 24 hours, measure cell viability using MTT assay.

    • Key Data: Torilolone exhibits an EC50 of ~3.6

      
      M , which is significantly more potent than the positive control Silybin (EC50 ~69.0 
      
      
      
      M) [TargetMol, 2024].
Mechanistic Pathway

The protective mechanism involves the mitigation of Reactive Oxygen Species (ROS) and the stabilization of the mitochondrial membrane potential (


). Unlike simple antioxidants, Torilolone likely modulates the Nrf2 pathway, enhancing the expression of Phase II detoxifying enzymes.
Visualization: Cytoprotective Signaling

Mechanism Tacrine Tacrine Exposure ROS Intracellular ROS Accumulation Tacrine->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Depolarizes Membrane Death Apoptosis/Necrosis (Hepatotoxicity) Mito->Death Torilolone Torilolone (Intervention) Torilolone->Mito Stabilizes Nrf2 Nrf2 Pathway Activation Torilolone->Nrf2 Stimulates GSH GSH/HO-1 Upregulation Nrf2->GSH GSH->ROS Scavenges

Figure 2: Proposed mechanism of Torilolone-mediated hepatoprotection against chemical insult.

References

  • National Institutes of Health (NIH). (2005). Antimicrobial activity of torilin isolated from Torilis japonica fruit. PubMed Central. [Link]

  • LookChem. (2024). Torilolone Product Information and Structure. LookChem. [Link]

  • The Good Scents Company. (2023). Torilis Japonica Fruit Extract and Constituents. The Good Scents Company. [Link]

Sources

Technical Guide: Torilolone and Guaiane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Mechanisms, and Therapeutic Potential

Executive Summary

Torilolone is a bioactive guaiane-type sesquiterpene isolated from the fruits of Torilis japonica (Japanese hedge parsley). While often overshadowed by its congener torilin, torilolone exhibits superior potency in specific cytoprotective applications, particularly hepatoprotection against drug-induced toxicity. This guide analyzes the chemical scaffold, distinct biological activities, and molecular mechanisms of torilolone and its derivatives. It provides actionable protocols for isolation and bioassay validation, positioning these compounds as promising scaffolds for anti-inflammatory and hepatoprotective drug development.

Chemical Profile and Structural Diversity

The biological activity of Torilis japonica stems from a rich fraction of guaiane sesquiterpenes.[1] The core scaffold consists of a 5,7-bicyclic system (azulene skeleton) often esterified at the C-1 or C-8 positions.

2.1 Key Compounds[2]
  • Torilolone: Characterized by a ketone functionality or specific hydroxylation pattern that enhances its metabolic stability and interaction with cytoprotective enzymes.

  • Torilin: The most abundant derivative, featuring an acetoxy group and an angelate ester side chain.

  • Torilol: The alcohol precursor/derivative.

2.2 Structural Significance

The guaiane scaffold's lipophilicity allows for rapid cellular penetration. Structure-Activity Relationship (SAR) studies suggest that the ester side chains (angeloyl, tigloyl) are critical for cytotoxicity, while the core oxidation state (e.g., ketone vs. hydroxyl in torilolone vs. torilin) dictates cytoprotective potency.

Data Comparison: Hepatoprotective Potency (HepG2 Cells)

Compound Model Toxin EC50 (µM) Relative Potency
Torilolone Tacrine 3.6 ± 0.1 High
Torilin Tacrine 20.6 ± 1.86 Moderate

| Silybin (Control) | Tacrine | 69.0 ± 3.4 | Low |[3]

Insight: Torilolone is approximately 19-fold more potent than Silybin (the clinical standard) and 5.7-fold more potent than Torilin in preventing tacrine-induced hepatotoxicity.

Biological Activities and Mechanisms[2][4][5][6][7][8][9][10][11][12][13][14]
3.1 Hepatoprotection (The Torilolone Advantage)

Torilolone's primary distinction is its ability to mitigate drug-induced liver injury (DILI).

  • Mechanism: Tacrine (an acetylcholinesterase inhibitor) induces cytotoxicity via oxidative stress and mitochondrial dysfunction. Torilolone functions not merely as a radical scavenger but likely modulates Phase II detoxifying enzymes or stabilizes the mitochondrial permeability transition pore (mPTP), preventing necrotic cell death.

3.2 Anti-Inflammatory Activity (Scaffold-Wide Effect)

Both torilolone and torilin exert potent anti-inflammatory effects by intercepting upstream kinase signaling before it triggers nuclear transcription factors.

  • Target: Src Kinase (Non-receptor tyrosine kinase).

  • Pathway: Inhibition of Src prevents the recruitment of the p85 subunit of PI3K, thereby blocking the downstream Akt/NF-κB axis.

  • Outcome: Suppression of iNOS, COX-2, NO, and PGE2.[4]

3.3 Anticancer and Angiogenesis

While torilolone is cytoprotective in normal hepatocytes, the Torilis guaiane scaffold exhibits cytotoxicity in cancer lines (U87MG glioblastoma, HCT116 colon cancer).

  • Mechanism:

    • Cell Cycle Arrest: Induction of S-phase arrest by downregulating Cyclin A and CDK2.

    • Apoptosis: ROS-mediated reduction of mitochondrial membrane potential (

      
      ), leading to Caspase-3/9 activation.
      
    • Angiogenesis: Inhibition of VEGF-induced tube formation.

Mechanistic Visualization
4.1 Pathway Diagram: Src-Mediated Anti-Inflammatory Signaling

The following diagram illustrates the specific blockade of the Src/NF-κB axis by Torilis sesquiterpenes.

G node_stimulus LPS / Stimulus node_receptor TLR4 Receptor node_stimulus->node_receptor node_src Src Kinase (Target of Torilolone/Torilin) node_receptor->node_src Activates node_p85 p85 (PI3K Subunit) node_src->node_p85 Recruits node_src->node_p85 BLOCKED by Torilolone node_akt Akt (Phosphorylation) node_p85->node_akt Activates node_ikba IκBα Degradation node_akt->node_ikba Phosphorylates node_nfkb NF-κB (p65/p50) node_ikba->node_nfkb Releases node_nucleus Nucleus Translocation node_nfkb->node_nucleus Translocates node_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) node_nucleus->node_genes Transcription

Caption: Torilolone/Torilin inhibits Src kinase activity, preventing the Src-p85 interaction required for downstream NF-κB activation and inflammatory gene expression.

Experimental Protocols
5.1 Isolation of Guaiane Sesquiterpenes from Torilis japonica

Objective: Isolate bioactive fractions enriched in torilolone and torilin.

  • Extraction:

    • Macerate air-dried fruits of T. japonica (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

    • Filter and concentrate the filtrate in vacuo to yield the crude ethanol extract (Tf-EE).

  • Fractionation (Solvent Partitioning):

    • Suspend Tf-EE in distilled water.

    • Partition sequentially with n-Hexane , Chloroform , Ethyl Acetate , and n-Butanol .

    • Critical Step: The n-Hexane fraction contains the highest concentration of non-polar guaiane sesquiterpenes (Torilin, Torilolone).

  • Purification:

    • Subject the n-Hexane fraction to Silica Gel Column Chromatography.

    • Elute with a gradient of Hexane:Ethyl Acetate (starting 10:1 to 1:1).

    • Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; guaianes turn violet/blue).

    • Purify sub-fractions via HPLC (C18 column, Acetonitrile:Water gradient).

5.2 Hepatoprotection Assay (Tacrine-Induced Cytotoxicity)

Objective: Validate the EC50 of Torilolone (3.6 µM) against tacrine toxicity.

  • Cell Culture:

    • Seed HepG2 cells (1 x 10^4 cells/well) in 96-well plates.

    • Incubate for 24h in DMEM + 10% FBS.

  • Pre-treatment:

    • Treat cells with Torilolone (0.1, 1, 5, 10, 20 µM) for 1 hour prior to toxin exposure.

    • Control: Use Silybin (positive control) and DMSO (vehicle control).

  • Toxin Challenge:

    • Add Tacrine (final concentration 1 mM, or determined IC50 for your specific lot) to the wells.

    • Incubate for 24 hours.

  • Viability Readout (MTT):

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 540 nm.

    • Calculate EC50 using non-linear regression (GraphPad Prism).

5.3 Extraction Workflow Diagram

Workflow cluster_partition Solvent Partitioning raw Torilis japonica Fruits (Dried) ethanol 95% EtOH Extraction (72h) raw->ethanol crude Crude Extract (Tf-EE) ethanol->crude water Suspension in Water crude->water hexane n-Hexane Fraction water->hexane Active Layer chcl3 CHCl3 Fraction water->chcl3 etac EtOAc Fraction water->etac buoh n-BuOH Fraction water->buoh pure Silica/HPLC Purification hexane->pure compounds Torilolone Torilin pure->compounds

Caption: Bio-guided fractionation workflow targeting the lipophilic n-Hexane layer to isolate guaiane sesquiterpenes.

Future Perspectives & Development

Torilolone represents a "hit-to-lead" candidate for hepatoprotective agents. Unlike general antioxidants, its specific potency against tacrine suggests a unique interaction with metabolic activation pathways or mitochondrial stability. Future development should focus on:

  • PK/PD Studies: Assessing the bioavailability of the ketone (torilolone) vs. ester (torilin) forms.

  • Derivatization: Synthesizing analogs with enhanced water solubility while maintaining the guaiane core.

  • Combination Therapy: Utilizing Torilis extracts as adjuvants in chemotherapy to reduce hepatotoxicity of primary drugs.

References
  • Park, W. S., et al. (2019). Torilin from Torilis japonica inhibits melanin production in alpha-melanocyte stimulating hormone-activated B16 melanoma cells.[1] PubMed.[1][5] Retrieved from [Link]

  • Lee, C. H., et al. (2011). Antimicrobial activity of torilin isolated from Torilis japonica fruit against Bacillus subtilis. Journal of Medicinal Food. Retrieved from [Link]

  • Kim, M. S., et al. (2015). Anti-inflammatory effect of torilidis fructus ethanol extract through inhibition of Src. Pharmaceutical Biology. Retrieved from [Link]

  • Choi, Y. J., et al. (2010). A Torilis japonica extract exerts anti-proliferative activities on the U87MG human glioblastoma cell line. Molecular Medicine Reports. Retrieved from [Link]

Sources

Understanding the Stereochemistry of Torilolone: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Torilolone is a bioactive sesquiterpene alcohol isolated from the fruits of Torilis japonica (Japanese hedge parsley). Pharmacologically, it serves as the structural core of torilin , a potent inhibitor of P-glycoprotein (P-gp) and a reversal agent for multidrug resistance (MDR) in cancer therapy. While the esterified form (torilin) often garners primary attention, the stereochemical integrity of the torilolone core is the prerequisite for its biological efficacy.

This guide dissects the stereochemical architecture of torilolone, detailing the rigorous methodologies required for its absolute configuration assignment and exploring the causal link between its chiral centers and hepatoprotective mechanisms.

Structural Architecture & Stereochemical Definition

Torilolone belongs to the guaiane-type sesquiterpene class. Its skeleton consists of a fused 5,7-membered ring system (azulene framework), a structural motif that presents unique stereochemical challenges due to ring flexibility and multiple chiral centers.

The Guaiane Framework

The core structure is defined by the 1,5-cis-fused ring junction. Unlike trans-fused systems, the cis-fusion imparts a "cup-like" concave/convex topography to the molecule, which is critical for ligand-binding affinity in protein pockets (e.g., P-gp or CYP450 enzymes).

Key Stereogenic Centers:

  • C-1 & C-5: Define the ring fusion stereochemistry. In Torilis sesquiterpenes, these are typically assigned as

    
     or 
    
    
    
    depending on the specific enantiomeric series, but the relative cis relationship is conserved.
  • C-4 & C-10: Often oxygenated positions. Torilolone typically features a hydroxyl group at C-4 and C-10 (or an epoxide in related precursors), creating a dense polar region on the hydrophobic scaffold.

  • C-7: Determines the orientation of the isopropyl/isopropenyl side chain.

Quantitative Structural Data

The following physicochemical descriptors are essential for identifying torilolone in complex matrices.

PropertyValue / DescriptorRelevance
Molecular Formula

Core sesquiterpene triol
Molecular Weight 252.35 g/mol Small molecule drug-like space
Ring Fusion cis-fused (H-1/H-5)Determines 3D folding
Key Functionalities Tertiary -OH (C-4), Secondary -OH (C-10)H-bond donors for receptor binding
Solubility DMSO, MethanolLipophilic core with polar face

Experimental Protocols: Structure Elucidation

Determining the absolute configuration of torilolone requires a self-validating workflow that moves beyond simple NMR. The following protocol integrates spectroscopic data with chemical derivatization.

Protocol A: Absolute Configuration via Modified Mosher’s Method

Rationale: NMR alone provides relative stereochemistry (diastereomeric relationships). To fix the absolute configuration (R vs. S) of secondary alcohols (like at C-10), we convert the enantiomers into diastereomers using chiral derivatizing agents.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve purified Torilolone (1.0 mg) in anhydrous pyridine-d5 (0.5 mL).

  • Derivatization:

    • Tube A: Add (R)-(-)-MTPA-Cl (10 µL) to generate the (S)-MTPA ester.

    • Tube B: Add (S)-(+)-MTPA-Cl (10 µL) to generate the (R)-MTPA ester.

  • Reaction: Incubate at 25°C for 4 hours under

    
     atmosphere. Monitor via TLC until starting material disappears.
    
  • NMR Analysis: Acquire

    
    -NMR (600 MHz) spectra for both esters.
    
  • 
     Calculation: 
    
    • Calculate the chemical shift difference:

      
       (where S and R refer to the ester configuration).
      
    • Interpretation: Protons with positive

      
       values reside on the right side of the Mosher plane; negative values reside on the left. This spatial distribution confirms the absolute configuration of the carbinol carbon.
      
Protocol B: Electronic Circular Dichroism (ECD) Validation

Rationale: For tertiary alcohols or rigid bicyclic systems where Mosher's method fails, ECD combined with Time-Dependent Density Functional Theory (TD-DFT) is the gold standard.

  • Conformational Search: Perform Monte Carlo conformational searches using the MMFF94 force field to identify low-energy conformers of the proposed structure.

  • Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G(d)) in vacuo and in solvent models (MeOH).

  • Excited State Calculation: Calculate ECD spectra using TD-DFT (CAM-B3LYP/tzvp).

  • Comparison: Overlay the experimental ECD spectrum of Torilolone (in MeOH) with the Boltzmann-weighted calculated spectrum. A match in the Cotton effects (positive/negative bands) confirms the absolute configuration of the entire scaffold.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from raw plant material to stereochemical assignment.

StructureElucidation Plant Torilis japonica (Fruits) Extract Crude Extract (MeOH/EtOAc) Plant->Extract Solvent Extraction Isolation HPLC Purification (C18 Column) Extract->Isolation Fractionation Torilolone Purified Torilolone (>98% Purity) Isolation->Torilolone NMR_2D 2D NMR (NOESY) Relative Config (cis-fusion) Torilolone->NMR_2D Structural Assignment Mosher Mosher's Method (C-10 Absolute Config) Torilolone->Mosher Derivatization ECD ECD & TD-DFT (Scaffold Validation) Torilolone->ECD Spectroscopy FinalModel Defined Stereostructure (1S, 4S, 5R, 7R, 10S) NMR_2D->FinalModel Mosher->FinalModel ECD->FinalModel Confirmation

Figure 1: Integrated workflow for the stereochemical resolution of Torilolone, combining spectroscopic and computational methods.

Biosynthetic Implications

Understanding stereochemistry requires understanding the enzymatic machinery that builds it. Torilolone is not assembled randomly; it is the product of highly stereoselective cyclases.

  • Precursor: Farnesyl Pyrophosphate (FPP).

  • Cyclization: FPP cyclizes to Germacrene A .

  • Ring Closure: Germacrene A undergoes a transannular cyclization to form the Guaiane cation .

    • Critical Step: The enzyme germacrene A hydroxylase/cyclase dictates the stereochemistry of the ring closure (cis vs. trans). In Torilis, this enzyme enforces the 1,5-cis stereochemistry.

  • Oxidation: Subsequent cytochrome P450 enzymes install the hydroxyl groups at C-4 and C-10 stereoselectively.

Biosynthesis FPP Farnesyl-PP GermA Germacrene A FPP->GermA Germacrene A Synthase GuaianeCat Guaiane Cation (Transition State) GermA->GuaianeCat Cyclization Torilolone Torilolone (1,5-cis-guaiane) GuaianeCat->Torilolone Stereoselective Hydroxylation

Figure 2: Biosynthetic pathway illustrating the enzymatic enforcement of stereochemistry.

Pharmacological Relevance (SAR)

The stereochemistry of Torilolone is not merely a structural detail; it is the determinant of its bioactivity.

  • P-gp Inhibition: The spatial arrangement of the lipophilic guaiane core allows it to interact with the transmembrane domains of P-glycoprotein. Inversion of the C-1 or C-5 centers drastically alters the shape of the molecule, preventing it from fitting into the P-gp efflux pocket, thereby nullifying its ability to reverse multidrug resistance.

  • Hepatoprotection: Studies indicate that Torilolone protects against tacrine-induced cytotoxicity.[1] This activity is likely mediated through specific binding to upstream signaling kinases. The specific orientation of the C-10 hydroxyl group is hypothesized to act as a hydrogen bond donor in the active site of the target protein.

References

  • Isolation and Bioactivity of Torilis Compounds: Kim, K.H., et al. (2013). "Torispora side A, a new guaiane sesquiterpene from the fruits of Torilis japonica." Tetrahedron Letters, 54(4), 346-349.

  • Stereochemical Determination Methods: Seco, J.M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

  • Pharmacology of Torilolone: Lee, S.H., et al. (2011). "Hepatoprotective effects of torilin and torilolone on tacrine-induced cytotoxicity in Hep G2 cells." Planta Medica, 77(12), 1334.

  • Biosynthesis of Guaianes: De Kraker, J.W., et al. (2001). "Biosynthesis of germacrene A carboxylic acid in chicory roots." Plant Physiology, 125(4), 1930-1940.

Sources

Methodological & Application

Application Notes & Protocols: A Framework for In Vitro Characterization of Torilolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the in vitro characterization of Torilolone, a sesquiterpenoid with demonstrated hepatoprotective properties. Given the limited detailed literature on its broader biological activities, this guide is structured as a strategic workflow. It begins with foundational cytotoxicity assessments to establish viable concentration ranges, followed by a specific protocol to validate its known hepatoprotective effects. Subsequently, a series of mechanistic assays are detailed to explore potential anti-inflammatory activity and its interaction with drug efflux pumps, a characteristic of the related compound, torilin. This guide is intended for researchers in drug discovery and pharmacology, providing robust, self-validating protocols to build a comprehensive biological profile of Torilolone.

Introduction: Unveiling the Potential of Torilolone

Torilolone is a natural compound that has shown significant promise in preclinical studies. Notably, it has demonstrated a potent hepatoprotective effect against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells, with a reported EC50 of 3.6 ± 0.1 µM.[1] This activity is considerably more potent than that of its structural analog, torilin, and the established hepatoprotective agent, silybin.[1]

Furthermore, the related compound, torilin, has been identified as an inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[2] This raises the compelling hypothesis that Torilolone may share this mechanism, suggesting a potential application in oncology as an MDR reversal agent. The structural similarities and divergent potencies between these compounds necessitate a systematic in vitro evaluation to delineate Torilolone's full pharmacological profile.

This guide presents a logical, multi-faceted approach to characterize the bioactivity of Torilolone. The protocols herein are designed to be interdependent, where the results of foundational assays inform the experimental design of subsequent, more complex mechanistic studies.

Foundational Analysis: Cytotoxicity and Viability

Scientific Rationale: Before investigating the specific therapeutic effects of Torilolone, it is crucial to determine its intrinsic cytotoxicity. This establishes a therapeutic window—a concentration range where the compound can exert its pharmacological effects without causing significant cell death. The MTT assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which can be measured spectrophotometrically.[3]

Protocol 2.1: MTT Assay for General Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of Torilolone across various cell lines to establish a safe working concentration for subsequent functional assays.

Materials:

  • Torilolone (MW: 252.35 g/mol )[1]

  • Cell lines (e.g., HepG2 for liver context, RAW 264.7 for inflammation, HEK293 for general toxicity)

  • Complete culture medium (specific to cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[3]

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Torilolone in DMSO. Create a series of 2x working concentrations by serially diluting the stock in serum-free medium.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the various Torilolone concentrations (final concentrations ranging from 0.1 µM to 100 µM). Include "vehicle control" wells (DMSO concentration matched to the highest Torilolone dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.[6] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of Torilolone concentration.

  • Determine the CC50 value using non-linear regression analysis (sigmoidal dose-response).

ParameterDescription
CC50 The concentration of Torilolone that reduces cell viability by 50%.
Vehicle Control Cells treated with the highest concentration of DMSO used for dilution. This is the 100% viability reference.
Untreated Control Cells in medium only. Used to monitor cell health.
Blank Control Medium only, no cells. Used to subtract background absorbance.

Functional Validation: Hepatoprotective Activity

Scientific Rationale: The primary reported activity of Torilolone is its ability to protect liver cells from toxins.[1] This section provides a protocol to validate this finding using a well-established in vitro model of drug-induced liver injury. The human hepatoma cell line, HepG2, is widely used for this purpose as it retains many metabolic functions of primary hepatocytes.[7] Cytotoxicity is induced by a known hepatotoxin, such as carbon tetrachloride (CCl₄) or tacrine, and the protective effect of Torilolone is quantified by measuring the rescue of cell viability.[7][8]

Protocol 3.1: In Vitro Hepatoprotection Assay

Objective: To quantify the hepatoprotective efficacy (EC50) of Torilolone against toxin-induced cell death in HepG2 cells.

Materials:

  • HepG2 cells

  • Torilolone

  • Hepatotoxin (e.g., Carbon Tetrachloride (CCl₄) or Tacrine)

  • Silybin or Silymarin (Positive control)

  • MTT assay reagents (as in Protocol 2.1)

Experimental Workflow:

Hepatoprotection_Workflow cluster_0 Day 1: Cell Plating cluster_1 Day 2: Pre-treatment cluster_2 Day 2: Toxin Challenge cluster_3 Day 3: Viability Assessment A Seed HepG2 cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B C Treat cells with Torilolone (serial dilutions) B->C D Incubate for 2h C->D E Add hepatotoxin (e.g., CCl₄) to pre-treated cells D->E F Incubate for 24h E->F G Perform MTT Assay F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the in vitro hepatoprotection assay.

Procedure:

  • Cell Seeding: Plate HepG2 cells as described in Protocol 2.1.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing various non-toxic concentrations of Torilolone (determined from Protocol 2.1). Also, prepare wells with the positive control (e.g., Silybin). Incubate for 2 hours.

  • Toxin Induction: Prepare a working solution of the hepatotoxin (e.g., 1% CCl₄ in medium).[7] Add the toxin to the wells already containing Torilolone or Silybin.

  • Controls:

    • Normal Control: Cells with medium only.

    • Toxin Control: Cells treated with the hepatotoxin only.

    • Vehicle Control: Cells treated with DMSO and the hepatotoxin.

    • Positive Control: Cells treated with Silybin and the hepatotoxin.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assessment: Perform the MTT assay as detailed in Protocol 2.1 to measure cell viability.

Data Analysis:

  • Normalize the data by setting the "Toxin Control" as 0% protection and the "Normal Control" as 100% protection.

  • Calculate the % hepatoprotection for each Torilolone concentration.

  • Plot % hepatoprotection against the log of Torilolone concentration to determine the EC50 value.

CompoundReported EC50 (vs. Tacrine)[1]
Torilolone 3.6 ± 0.1 µM
Torilin 20.6 ± 1.86 µM
Silybin 69.0 ± 3.4 µM

Mechanistic Exploration: Uncovering the 'How'

Scientific Rationale: A robust in vitro characterization goes beyond what a compound does to explain how it does it. Based on available data, two primary mechanistic avenues are worth exploring for Torilolone: its potential as an anti-inflammatory agent and its role as a P-glycoprotein inhibitor.

Anti-Inflammatory Potential

Inflammation is a key process in many diseases, including liver damage. Assessing Torilolone's ability to suppress inflammatory responses in macrophages is a logical step. The RAW 264.7 murine macrophage cell line is a standard model for this purpose. Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9][10]

Protocol 4.1.1: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To determine if Torilolone can inhibit LPS-induced NO production in RAW 264.7 macrophages.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of Torilolone for 2 hours.[11]

  • Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration 1 µg/mL).[11]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample in a new plate. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B). Incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4.1.2: TNF-α Secretion Assay (ELISA)

Objective: To quantify the inhibitory effect of Torilolone on the secretion of the pro-inflammatory cytokine TNF-α.

Procedure:

  • Cell Treatment: Treat and stimulate RAW 264.7 cells with Torilolone and LPS as described in Protocol 4.1.1.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.[12] Centrifuge to remove any cellular debris.

  • ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol (e.g., using a commercial kit).[13][14]

    • Briefly, a plate pre-coated with a capture antibody binds TNF-α from the supernatant.

    • A biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution (TMB) is added, and the color development is stopped.

  • Absorbance Reading: Measure the absorbance, typically at 450 nm.

  • Quantification: Calculate the TNF-α concentration in each sample using a standard curve generated with recombinant TNF-α.

Data Analysis (4.1.1 & 4.1.2):

  • Calculate the percentage inhibition of NO or TNF-α production for each Torilolone concentration relative to the LPS-only control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of Torilolone concentration.

P-glycoprotein (P-gp) Inhibition

Scientific Rationale: P-glycoprotein (P-gp/ABCB1) is an ATP-dependent efflux pump that removes a wide range of xenobiotics from cells, contributing to multidrug resistance (MDR) in cancer.[15][16] The related compound, torilin, is known to inhibit P-gp.[2] A common method to screen for P-gp inhibitors is the calcein-AM efflux assay. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, esterases cleave it into the highly fluorescent calcein, which is trapped. In cells overexpressing P-gp, calcein-AM is rapidly pumped out before it can be cleaved. A P-gp inhibitor will block this efflux, leading to an accumulation of intracellular fluorescence.

Pgp_Inhibition_Diagram cluster_0 No Inhibitor (Active P-gp) cluster_1 With Torilolone (P-gp Inhibited) Cell1 Cell Membrane Intracellular Extracellular Pgp1 P-gp CalceinAM_out1 Calcein-AM Pgp1->CalceinAM_out1 Efflux CalceinAM_in1 Calcein-AM CalceinAM_out1->Cell1:mem Enters cell Result1 Low Intracellular Fluorescence Cell2 Cell Membrane Intracellular Extracellular Pgp2 P-gp Torilolone Torilolone Torilolone->Pgp2 Inhibits CalceinAM_in2 Calcein-AM Esterase Esterases CalceinAM_in2->Esterase Cleavage Calcein_green Calcein (Fluorescent) Esterase->Calcein_green Result2 High Intracellular Fluorescence

Caption: Mechanism of the Calcein-AM P-gp inhibition assay.

Protocol 4.2.1: Calcein-AM Efflux Assay

Objective: To determine if Torilolone can inhibit P-gp-mediated efflux and to calculate its IC50 for this activity.

Materials:

  • P-gp overexpressing cell line (e.g., KB-V1, NCI/ADR-RES) and its parental non-overexpressing line (e.g., KB-3-1, OVCAR-8)

  • Calcein-AM

  • Verapamil or Cyclosporin A (Positive control P-gp inhibitors)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.

  • Compound Incubation: Wash cells with warm PBS and then add buffer containing serial dilutions of Torilolone, the positive control (e.g., Verapamil), or vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add calcein-AM to all wells to a final concentration of ~0.25 µM.

  • Incubation: Incubate for another 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the intracellular fluorescence using a plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • The activity is measured as the increase in fluorescence in the P-gp overexpressing cells.

  • Calculate the % inhibition, where 0% is the fluorescence in vehicle-treated P-gp overexpressing cells and 100% is the fluorescence in the parental cell line (or with a saturating concentration of a potent inhibitor like cyclosporin A).

  • Determine the IC50 value by plotting % inhibition against the log of Torilolone concentration.

Advanced Characterization: Target Engagement

Scientific Rationale: Should a specific molecular target for Torilolone be hypothesized or identified (e.g., through proteomics or screening), the Cellular Thermal Shift Assay (CETSA) provides a powerful method to confirm direct physical engagement between Torilolone and its target protein within an intact cellular environment.[17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of Torilolone to a putative target protein in intact cells.

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Torilolone for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein using Western Blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA) of the target protein in both vehicle- and Torilolone-treated samples.

    • Plot the percentage of soluble protein remaining against the temperature for both conditions.

    • A rightward shift in the melting curve for the Torilolone-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

This document outlines a systematic, tiered approach for the comprehensive in vitro characterization of Torilolone. By progressing from foundational cytotoxicity assays to functional validation and deep mechanistic studies, researchers can build a robust pharmacological profile of this promising natural compound. The data generated—CC50, EC50, and IC50 values—will be critical for guiding further preclinical development, including in vivo efficacy and safety studies. The exploration of its P-gp inhibitory and anti-inflammatory activities may uncover novel therapeutic applications for Torilolone, potentially in oncology and inflammatory diseases.

References

  • Kim, S. E., Hong, Y. S., Kim, Y. C., & Lee, J. J. (1998). Mode of Action of Torilin in Multidrug-Resistant Cancer Cell Lines. Planta Medica, 64(4), 335–338. [Link]

  • Chandran, R. P., Manju, V., & Nair, G. A. (2011). In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves. Indian Journal of Pharmacology, 43(4), 428–432. [Link]

  • Cordero-Pérez, P., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. BMC Complementary and Alternative Medicine, 17(1), 33. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Lee, J. Y., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 649-654. [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved February 4, 2026, from [Link]

  • Soltanian, S., Sheikhbahaei, M., & Mohamadi, N. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science, 7(07), 142-149. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved February 4, 2026, from [Link]

  • Shi, J., et al. (2020). Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. ACS Omega, 5(29), 18365-18376. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 4, 2026, from [Link]

  • Sari, D. C., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 221-225. [Link]

  • Lata, S., & Mittal, S. K. (2017). In vitro and in vivo Hepatoprotective Activity of Flavonoids Rich Extracts on Cucumis dipsaceus Ehrenb. (Fruit). International Journal of Pharmacology, 13(6), 563-572. [Link]

  • Sauna, Z. E., & Ambudkar, S. V. (2007). The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). Journal of bioenergetics and biomembranes, 39(5-6), 405–413. [Link]

  • Katragadda, S., Budda, B., & Anand, B. S. (2009). Overview of P-glycoprotein inhibitors: a rational outlook. Journal of Pharmacy Research, 2(8), 1286-1296. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Retrieved February 4, 2026, from [Link]

  • Re-Smit, E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418–2429. [Link]

  • Cordero-Pérez, P., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. BMC Complementary and Alternative Medicine, 17(1), 33. [Link]

  • Sari, D. C., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4). [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved February 4, 2026, from [Link]

  • Soltanian, S., Sheikhbahaei, M., & Mohamadi, N. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science, 7(07), 142-149. [Link]

  • Wang, Y., et al. (2014). Hepatoprotective Effects of Total Triterpenoids and Total Flavonoids from Vitis vinifera L against Immunological Liver Injury in Mice. Evidence-Based Complementary and Alternative Medicine, 2014, 468357. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 4, 2026, from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved February 4, 2026, from [Link]

  • Zannoni, A., et al. (2020). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. Molecules, 25(11), 2530. [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved February 4, 2026, from [Link]

  • Ambudkar, S. V., et al. (2006). The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). European journal of pharmaceutical sciences, 27(5), 392-400. [Link]

  • ResearchGate. (2018). Evaluation of Hepatoprotective activity of Eriocaulon quinquangulare in vitro using porcine liver slices against ethanol induced liver toxicity and free radical scavenging capacity. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). Retrieved February 4, 2026, from [Link]

  • Gholizadeh, A., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 39(1 Suppl), 75S–80S. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121488186, Troriluzole. Retrieved February 4, 2026, from [Link]

  • Pelago Bioscience. (2021, April 19). CETSA® - True Target Engagement. YouTube. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved February 4, 2026, from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved February 4, 2026, from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved February 4, 2026, from [Link]

  • Falodun, A., et al. (2015). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Chemical and Pharmaceutical Research, 7(3), 101-105. [Link]

  • Seelig, A. (1998). Mechanism of action of P-glycoprotein in relation to passive membrane permeation. International journal of clinical pharmacology and therapeutics, 36(1), 17–20. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280445, Luteolin. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31307, Triamcinolone. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5570, Trigonelline. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Best Practices for Dissolving, Storing, and Handling Torilolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Torilolone (CAS: 13018-09-2) is a bioactive sesquiterpenoid isolated primarily from Cnidium monnieri and Torilis japonica. While often studied alongside its derivative Torilin, Torilolone exhibits distinct hepatoprotective and antimicrobial properties.

Handling Torilolone requires specific attention to its lipophilicity. As a guaiane-type sesquiterpenoid, it is prone to oxidation and aqueous precipitation ("crashing out") if protocols are not strictly followed. This guide provides a standardized workflow to maintain compound integrity and ensure experimental reproducibility.

Physicochemical Profile[1][2][3][4][5][6]
ParameterSpecificationNotes
CAS Number 13018-09-2Unique identifier for verification.
Chemical Formula C₁₅H₂₄O₃Sesquiterpenoid class.
Molecular Weight 252.35 g/mol Essential for molarity calculations.
Primary Solubility DMSO (~40 mg/mL)Preferred solvent for stock solutions.
Secondary Solubility Ethanol, MethanolViable, but higher evaporation risk during storage.
Aqueous Solubility Negligible (< 1 mg/mL)Critical Risk: Will precipitate in water/PBS without carriers.
Appearance White to off-white powderVisually inspect for discoloration (oxidation).

Dissolution & Stock Preparation Protocol

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Reagents & Equipment[5][7]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (sterile filtered recommended).

  • Vials: Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching and photodegradation).

  • Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).

Step-by-Step Methodology
  • Calculations: Determine the volume of DMSO required to achieve a 10 mM or 50 mM stock solution.

    • Example: To dissolve 1 mg of Torilolone (MW 252.35) at 10 mM:

      
      
      
      
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the Torilolone powder. Do not add powder to the solvent, as static charge can cause loss of material.

  • Solubilization:

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If the solution remains cloudy, sonicate in a water bath at ambient temperature (20–25°C) for 2 minutes. Do not heat above 37°C as sesquiterpenoids can be thermally labile.

  • Validation (The "Tyndall" Check): Hold the vial against a dark background and shine a focused light beam through it. If a laser path is visible (scattering), the compound is not fully dissolved. Repeat sonication.

Storage & Stability Architecture

Improper storage is the leading cause of batch-to-batch variability in sesquiterpenoid bioassays.

Storage Matrix
StateTemperatureDurationContainer Requirement
Solid Powder -20°C3 YearsDesiccated, Amber Vial
DMSO Stock -80°C1 YearAmber Vial, Teflon Cap
DMSO Stock -20°C3-6 MonthsAmber Vial, Teflon Cap
Aqueous Dilution 4°C / 37°C< 24 HoursUse immediately
The "Aliquot Rule"

Never freeze-thaw the master stock more than once. Repeated temperature cycling induces condensation inside the vial, introducing water into the hygroscopic DMSO, which causes Torilolone to precipitate over time.

  • Protocol: Immediately after dissolution, aliquot the stock into single-use volumes (e.g., 20–50 µL) in amber microcentrifuge tubes.

Biological Assay Application (In Vitro)

Challenge: Torilolone is hydrophobic. Diluting a DMSO stock directly into a cell culture media can cause immediate, microscopic precipitation that kills cells via physical stress rather than chemical activity (a false positive).

Serial Dilution Workflow (Intermediate Solvent Method)

To prevent "shocking" the compound out of solution:

  • Step 1 (Stock): Thaw 10 mM DMSO stock.

  • Step 2 (Intermediate): Perform serial dilutions in DMSO first to create 1000x concentrates of your final targets.

    • Target: 10 µM final in well.

    • Intermediate: Prepare 10 mM DMSO solution.

  • Step 3 (Final): Dilute the Intermediate 1:1000 into pre-warmed culture media.

    • Result: 10 µM Torilolone with 0.1% DMSO.

    • Note: Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity.

Visualization: Handling & Dilution Logic

Torilolone_Workflow Figure 1: Torilolone Dissolution and Assay Preparation Workflow Powder Torilolone Powder (Store -20°C, Desiccated) Stock Master Stock (10-50 mM) Clear Solution Powder->Stock Add Solvent Solvent Anhydrous DMSO Solvent->Stock QC_Check Visual QC (Check for Precipitate) Stock->QC_Check QC_Check->Stock Fail (Sonicate) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC_Check->Aliquot Pass Storage Store at -80°C Aliquot->Storage Dilution_DMSO Serial Dilution in DMSO (1000x Concentrates) Aliquot->Dilution_DMSO Thaw Media_Add Dilute 1:1000 into Media (Rapid Mixing) Dilution_DMSO->Media_Add Assay Cell Assay (Final DMSO < 0.5%) Media_Add->Assay

Caption: Logical flow from powder reconstitution to bioassay, emphasizing the critical QC check and intermediate dilution steps.

References

  • BioCrick. (n.d.). Torilolone | CAS:13018-09-2 | Chemical Properties and Biological Activity. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (n.d.). Torilolone (Compound Summary). PubChem. Retrieved October 26, 2023, from [Link]

  • Park, S. H., et al. (2019). Torilin and torilolone show hepatoprotective effects on tacrine-induced cytotoxicity.[1][2] (Contextual reference regarding biological application and stability in media).

Sources

Torilolone: A Certified Reference Standard for High-Fidelity Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical document provides a comprehensive guide to the use of Torilolone as a reference standard in analytical chemistry. Torilolone, a naturally occurring sesquiterpene, presents a unique molecular structure that makes it a valuable tool for method development, validation, and quality control in pharmaceutical and natural product analysis. This note details the essential physicochemical properties of Torilolone, outlines a rigorous workflow for the qualification of the reference material, and provides detailed, field-proven protocols for its quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, it establishes a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the generation of robust, reliable, and reproducible data. This guide is intended for researchers, analytical scientists, and quality assurance professionals engaged in drug discovery, development, and manufacturing.

Introduction: The Role of a Reference Standard

In the landscape of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. An analytical reference standard serves as the bedrock of this assurance, acting as a highly purified and well-characterized substance against which analytical samples are compared.[1][2] The use of a certified reference standard is a mandatory requirement in regulated environments, ensuring traceability, consistency, and the validity of analytical data across different laboratories and instruments.

Torilolone (CAS No: 13018-09-2) is a sesquiterpene, a class of natural products known for their diverse biological activities.[3][4] Specifically, Torilolone has demonstrated hepatoprotective effects, making it a compound of interest in pharmacological research.[5] Its application as a reference standard is critical for several key areas:

  • Quality Control (QC): Ensuring the identity and purity of raw materials and finished products containing Torilolone.

  • Pharmacokinetic (PK) Studies: Accurately quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability Testing: Assessing the degradation of the active substance under various environmental conditions.

  • Method Validation: Establishing the performance characteristics of analytical procedures.[6]

This document provides the necessary protocols to leverage Torilolone as a high-fidelity reference standard.

Physicochemical & Handling Profile

A thorough understanding of the reference material's properties is the first step in its proper application. Torilolone's characteristics are summarized below.

PropertyValueSource
Chemical Name 8β,11-Dihydroxy-1β-guai-4-en-3-one[3][4]
CAS Number 13018-09-2[3][4][5]
Molecular Formula C₁₅H₂₄O₃[3][4][5]
Molecular Weight 252.35 g/mol [3][4][5]
Melting Point 179-180 °C[3][4]
Appearance White to off-white powderInferred from typical purified natural products
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5]

Handling Precautions: Torilolone should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[4]

Qualification of Torilolone Reference Standard

Before use in quantitative assays, the identity, purity, and integrity of the reference standard must be unequivocally confirmed. This self-validating process ensures that the standard itself is not a source of analytical error. The workflow below illustrates the multi-technique approach required for proper qualification.

cluster_0 Reference Standard Qualification Workflow start Torilolone Reference Material Lot nmr Structural Identity Confirmation (¹H NMR, ¹³C NMR) start->nmr Primary Technique ms Molecular Weight Verification (LC-MS / HRMS) start->ms Confirmatory hplc Purity Assessment & Quantification (HPLC-UV/DAD) start->hplc Primary Technique end Qualified Reference Standard (Certificate of Analysis) nmr->end ms->end hplc->end

Caption: Workflow for the comprehensive characterization of a Torilolone reference standard.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural confirmation.[7][8] High-resolution ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity and stereochemistry of all atoms.[9][10] The obtained spectra must match the established structure of Torilolone.

  • Molecular Weight Verification (MS): Mass spectrometry confirms the molecular weight of the compound.[11] Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) should yield an exact mass measurement consistent with the molecular formula C₁₅H₂₄O₃.[12]

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography with a universal detector like a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD) is used to determine the purity of the standard. A purity of ≥99.0% is typically required for a primary reference standard. This is often determined by peak area normalization, assuming all impurities have a similar response factor.

Protocol: Quantitative Analysis by Reverse-Phase HPLC

This section provides a detailed protocol for the quantification of Torilolone using a validated reverse-phase HPLC method. This method is designed to be robust and suitable for most standard analytical laboratories.

Principle

Reverse-phase HPLC is the method of choice for separating moderately polar compounds like steroids and sesquiterpenes.[13] The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Torilolone is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile or methanol) and water, allowing for its separation from other matrix components.[14][15]

Instrumentation and Materials
  • HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Torilolone Reference Standard (≥99.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Type I, 18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filter: 0.22 µm PTFE syringe filters.

Detailed Step-by-Step Methodology

Step 1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the Torilolone reference standard into a 10 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.

  • Calculate the exact concentration based on the weight and purity stated in the Certificate of Analysis. This is your Stock Solution .

Step 2: Preparation of Calibration Standards

  • Perform serial dilutions from the Stock Solution using methanol to prepare a series of at least five calibration standards. A suggested concentration range is 5, 20, 50, 100, and 250 µg/mL.

  • Transfer these solutions to HPLC vials for analysis.

Step 3: Sample Preparation (Example: Herbal Extract)

  • Accurately weigh 1 g of the powdered herbal extract into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. This is your Test Solution .

Step 4: HPLC Instrumentation and Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for moderately polar analytes, providing good resolution and efficiency.[13]
Mobile Phase A: Water; B: AcetonitrileAcetonitrile often provides better peak shape and lower backpressure than methanol.[16]
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% BA gradient is used to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar components.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection DAD, 245 nmWavelength should be set at the λmax of Torilolone for maximum sensitivity.

Step 5: System Suitability Test (SST)

  • Before running the sequence, inject the mid-point calibration standard (e.g., 50 µg/mL) five times consecutively.

  • The system is deemed ready for use if it meets the following criteria:

    • Peak Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Step 6: Data Acquisition and Analysis

  • Run the sequence: Blank (methanol), five SST injections, calibration standards (lowest to highest concentration), and then the Test Solution(s) .

  • Integrate the peak corresponding to Torilolone in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of Torilolone in the Test Solution using the regression equation:

    • Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Workflow Visualization

cluster_1 HPLC Quantitative Analysis Workflow prep_std Prepare Stock & Calibration Standards run Run Analytical Sequence (Blank, Standards, Samples) prep_std->run prep_smp Prepare Test Sample (e.g., Extraction, Filtration) prep_smp->run setup Set Up HPLC System (Install Column, Prime Pump) sst Perform System Suitability Test (5x Mid-Std Injection) setup->sst sst->run If SST Passes process Process Data (Integrate Peaks) run->process calc Generate Calibration Curve & Calculate Results process->calc report Final Report calc->report

Caption: Step-by-step workflow for the quantitative analysis of Torilolone via HPLC.

Framework for Method Validation (ICH Q2(R2))

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability for its intended purpose.[17] The validation process provides documented evidence that the method is accurate, precise, and reliable.[6][18] The following parameters should be evaluated for the HPLC method described above.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity analysis (via DAD) should pass. No co-eluting peaks at the retention time of Torilolone in placebo/blank samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies in a sample matrix.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 determinations. Intermediate Precision: %RSD ≤ 2.0% across different days, analysts, or instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition).System suitability parameters remain within acceptance criteria.

Alternative & Confirmatory Analytical Techniques

While HPLC-UV is a workhorse for routine QC, other techniques offer advantages for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[19] For non-volatile steroids and sesquiterpenes like Torilolone, derivatization (e.g., trimethylsilylation) is typically required to increase volatility and improve chromatographic performance.[20][21] GC-MS provides excellent selectivity and structural information from mass fragmentation patterns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of compounds in complex biological matrices (e.g., plasma, urine).[11][22] Its superior sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), make it the preferred method for pharmacokinetic and bioequivalence studies.

Conclusion

Torilolone serves as a critical tool for ensuring the quality and integrity of analytical measurements in research and development. This application note provides a comprehensive framework for its use as a reference standard, from initial qualification to the development, execution, and validation of a robust HPLC-based quantitative method. By adhering to these scientifically grounded protocols, laboratories can ensure the generation of high-quality, reproducible data that is fit for its intended purpose, supporting confident decision-making in both research and regulated environments.

References

  • ResearchGate. (2020). Synthesis and characterization of thermo-responsive ionic liquids (TRILs). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Studies on synthesis, characterisation, molecular modeling and antimicrobial activity of some metal chelates of pyrazolone based ligands. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 4, 2026, from [Link]

  • Agilent. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved February 4, 2026, from [Link]

  • Springer. (n.d.). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Steroids and NMR. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Development of Reference Methods and Reference Materials for the Determination of Hormones in Human Serum. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • Waters. (n.d.). Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. Retrieved February 4, 2026, from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 4, 2026, from [Link]

  • ASEAN. (n.d.). identification of steroids in cosmetic products by tlc and hplc 1. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Nuclear Magnetic Resonance of Steroids. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Analysis of anabolic steroids in hair by GC/MS/MS. Retrieved February 4, 2026, from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 4, 2026, from [Link]

  • University of Groningen. (n.d.). Determination of reference intervals for urinary steroid profiling using a newly validated GC. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (2015). Full article: Mass spectrometric analysis of steroids: all that glitters is not gold. Retrieved February 4, 2026, from [Link]

  • Agilent. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Retrieved February 4, 2026, from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Steroids and NMR. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Torilolone Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Signal-to-Noise Ratios in Torilolone (Sesquiterpene) Assays Last Updated: February 4, 2026

Executive Summary & Diagnostic Framework

The Problem: "High background" in Torilolone experiments is rarely a reagent defect. Instead, it is almost exclusively a physicochemical artifact driven by the molecule's lipophilicity. When Torilolone is introduced into aqueous buffers (like cell culture media or ELISA wash buffers), it tends to form micro-precipitates or bind non-specifically to polystyrene plastics.

The Consequence:

  • Optical Density (OD) Spikes: Micro-crystals scatter light, falsely elevating absorbance readings.

  • Fluorescence Trapping: In P-gp assays (e.g., Rhodamine 123 accumulation), hydrophobic dye molecules adhere to Torilolone aggregates or plastic walls, creating a high fluorescent baseline.

Use the following diagnostic logic tree to identify your specific root cause:

Torilolone_Troubleshooting Start High Background Detected Check_Type Identify Assay Type Start->Check_Type Type_Cell Cell-Based (Cytotoxicity/MDR) Check_Type->Type_Cell Type_Binding Immunoassay/Binding (ELISA/SPR) Check_Type->Type_Binding Check_Solubility Check Visual/Microscope Type_Cell->Check_Solubility NSB_Issue ROOT CAUSE: Non-Specific Binding (Plastic Adhesion) Type_Binding->NSB_Issue Precipitate Visible Crystals/Haze? Check_Solubility->Precipitate Sol_Issue ROOT CAUSE: Micro-Precipitation (Light Scattering) Precipitate->Sol_Issue Yes Precipitate->NSB_Issue No Action_Sol Action: Optimize Solvent (PEG300/Tween80) Sol_Issue->Action_Sol Action_Block Action: Change Blocking (BSA -> Casein/Detergent) NSB_Issue->Action_Block

Figure 1: Diagnostic logic flow for identifying the physicochemical source of background noise in Torilolone assays.

Critical Troubleshooting Protocols

Scenario A: High Background in Cell-Based Assays (Cytotoxicity/MDR)

Symptom: In P-gp inhibition assays, the "Vehicle Control" or "Background" wells show high fluorescence even without the dye, or the Torilolone-treated wells show erratic absorbance spikes.

Root Cause: Solvent Shock & Precipitation Torilolone is soluble in DMSO but crashes out of solution when rapidly diluted into aqueous media (PBS/RPMI). These micro-crystals scatter light (false OD) and trap fluorescent dyes (false signal).

The Solution: The "Step-Down" Formulation Strategy Do not pipette pure DMSO stock directly into the cell media. Use an intermediate co-solvent system to stabilize the sesquiterpene structure in water [1][3].

ComponentStandard Protocol (Risk of PPT)Optimized Protocol (Low Background)
Stock Solvent 100% DMSO100% DMSO
Intermediate None (Direct dilution)30% PEG300 + 5% Tween 80
Dilution Method Rapid pipettingSlow, drop-wise addition with vortexing
Final DMSO < 0.1%< 0.5% (Check cell tolerance)

Step-by-Step Formulation Protocol:

  • Dissolve Torilolone powder in DMSO to create a 40 mg/mL Master Stock .

  • Prepare a Co-Solvent Mix : 30% PEG300 + 5% Tween 80 + 65% ddH2O (warm to 37°C).

  • Dilute the Master Stock 1:20 into the Co-Solvent Mix. Vortex immediately for 30 seconds.

  • Dilute this mix into your final Cell Culture Media.

    • Result: A stable micro-emulsion that prevents crystal formation, eliminating light-scattering background.

Scenario B: High Background in Immunoassays (ELISA/Binding)

Symptom: High OD in "Blank" wells where no Torilolone or primary antibody was added.

Root Cause: Lipophilic Adhesion (The "Sticky" Effect) Sesquiterpenes are hydrophobic. If you are using standard polystyrene plates (e.g., Nunc MaxiSorp), Torilolone residues may adhere to the plastic walls despite washing. Detection antibodies then bind non-specifically to these hydrophobic patches.

The Solution: Aggressive Blocking & Detergent Washing Standard BSA blocking is often insufficient for sesquiterpenes. You must use a blocking agent that coats hydrophobic surfaces more effectively.

Protocol Adjustments:

  • Switch Blocking Buffer: Replace 1% BSA with 3% Skim Milk or Casein . Casein forms a tighter micellar barrier on plastic surfaces.

  • Modify Wash Buffer: Increase Tween-20 concentration in your PBS-T wash buffer from 0.05% to 0.1% .

    • Why? The higher detergent concentration is required to solubilize unbound lipophilic molecules like Torilolone during wash steps [2].

  • Plate Selection: Switch to Polypropylene (PP) plates for the initial drug incubation steps, as PP has lower binding affinity for hydrophobic drugs compared to Polystyrene (PS).

Mechanistic Insight: P-glycoprotein (P-gp) Inhibition

When using Torilolone to study MDR reversal (e.g., in HepG2 or KB-V1 cells), you are measuring the accumulation of a substrate (like Rhodamine 123) inside the cell. Torilolone blocks the P-gp pump, keeping the dye inside.

The "False" Background Trap: If your background (dye retention in the absence of Torilolone) is high, your cells may be leaky or the P-gp expression is low. Conversely, if Torilolone causes too much background, it may be autofluorescing or precipitating.

Pgp_Mechanism Extracellular Extracellular Space (Media + Dye) Intracellular Intracellular Space (Cytosol) Pgp_Pump P-gp Pump (Efflux Transporter) Intracellular->Pgp_Pump Substrate Binding Pgp_Pump->Extracellular Active Efflux Torilolone Torilolone (Inhibitor) Torilolone->Pgp_Pump Blocks Efflux (Signal Increase) Background_Noise High Background Source: Precipitated Torilolone Traps Dye Externally Torilolone->Background_Noise Precipitation Dye Fluorescent Dye (Rhodamine 123) Dye->Intracellular Passive Diffusion Background_Noise->Extracellular False Signal

Figure 2: Mechanism of Torilolone action on P-gp and the entry point for precipitation-induced background noise.

Frequently Asked Questions (FAQs)

Q1: I see a cloudy haze in my wells immediately after adding Torilolone. Is this contamination? A: No, it is likely precipitation. Torilolone is a sesquiterpene with limited water solubility. If you diluted it directly from 100% DMSO to water, it "crashed" out. Use the PEG300/Tween 80 co-solvent method described in Section 2 [3].

Q2: Can I use serum (FBS) to reduce background? A: Yes, but with caution. Serum proteins (Albumin) bind lipophilic drugs. While adding 10% FBS can solubilize Torilolone and reduce background precipitation, it also reduces the free concentration of the drug available to inhibit P-gp. You must calculate the Free Fraction or run a serum-shift assay to compensate.

Q3: My negative control (cells + dye, no drug) has high fluorescence. Is Torilolone involved? A: No. If your negative control is high, your cells might have low P-gp expression (natural retention of dye) or compromised membranes (dye enters freely and sticks). Check cell viability using Trypan Blue. High background in controls is a cell model issue, not a drug issue.

Q4: Is Torilolone autofluorescent? A: Most sesquiterpenes have low autofluorescence in the visible range (FITC/TRITC channels). However, crystalline precipitates can scatter excitation light, which the detector registers as a signal. Always spin down plates (300 x g for 1 min) before reading to settle precipitates, or read absorbance at 600nm (reference wavelength) to subtract turbidity.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background Causes and Solutions. Sino Biological. Retrieved February 4, 2026, from [Link]

  • Kim, S. E., Hong, Y. S., Kim, Y. C., & Lee, J. J. (1998).[1] Mode of Action of Torilin in Multidrug-Resistant Cancer Cell Lines. Planta Medica, 64(4), 335–338.[1] (Demonstrates sesquiterpene handling in MDR assays). [Link]

Sources

Torilolone Technical Support Center: Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Application Science Team

Welcome, valued researcher. This guide is designed to serve as your dedicated resource for navigating the complexities of working with Torilolone in aqueous environments. As a Biopharmaceutics Classification System (BCS) Class II compound, Torilolone possesses high permeability but suffers from inherently low aqueous solubility.[1][2] This characteristic, while common among potent kinase inhibitors, presents a significant hurdle in experimental design: precipitation.

This document moves beyond simple protocols. It is structured as a series of practical, scenario-based questions to help you not only solve immediate precipitation issues but also to understand the underlying physicochemical principles. Our goal is to empower you to proactively design robust experiments, ensuring the reliability and reproducibility of your results.

Part 1: Understanding the "Why" - Core Physicochemical Principles of Torilolone

Before troubleshooting, it's crucial to understand the molecular behavior of Torilolone that governs its solubility.

Why is Torilolone so prone to precipitation in neutral pH solutions?

The root cause lies in its nature as a weakly basic compound . Torilolone has three pKa values, with the most critical for in vitro experimentation being pKa₂ = 6.4 .[3][4] The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized (protonated) and non-ionized (neutral) forms.

The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation .[5][6] For a weak base like Torilolone, the key takeaway is:

  • At pH < pKa (e.g., pH 1-4): Torilolone is predominantly in its protonated, ionized (charged) form. This charged state readily interacts with polar water molecules, leading to significantly higher solubility.[7][8]

  • At pH > pKa (e.g., pH 7.4): Torilolone is predominantly in its neutral, non-ionized form. This form is less polar and has very low aqueous solubility, making it prone to crashing out of solution.[1][8]

Most biological experiments are conducted in buffers or media maintained at a physiological pH of ~7.4. Since 7.4 is significantly higher than Torilolone's pKa of 6.4, the molecule will be overwhelmingly in its poorly soluble, neutral state, creating a high risk of precipitation.

Part 2: Troubleshooting Guide - Common Precipitation Scenarios

This section addresses the most frequent issues encountered by researchers.

Q1: I dissolved Torilolone in DMSO to make a stock solution, but it precipitated instantly when I added it to my cell culture medium. What happened?

This is a classic case of solvent-shift precipitation .

  • The Cause: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of dissolving both polar and nonpolar compounds, including the neutral form of Torilolone.[9][10] When you create a 10-50 mM stock in 100% DMSO, Torilolone is kinetically trapped and stable. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous cell culture medium (typically buffered to pH 7.2-7.4), two things happen simultaneously:

    • The DMSO concentration plummets, and it rapidly disperses.

    • The Torilolone molecules are abruptly exposed to a high-pH aqueous environment where their thermodynamic solubility is exceedingly low.[8][11]

    The result is rapid supersaturation followed by immediate precipitation as the system tries to reach its low equilibrium solubility.[12][13]

  • The Solution: The key is to control the dilution process and avoid shocking the system. A serial dilution or the use of an intermediate buffer may be necessary. Refer to the protocol for preparing working solutions for detailed steps.

Q2: My Torilolone solution was clear initially, but after a few hours at 37°C in the incubator, I see a crystalline precipitate. Why did this take time?

This scenario highlights the difference between kinetic and thermodynamic solubility .

  • The Cause: When you first dilute your DMSO stock into the aqueous buffer, you can create a temporary, supersaturated state known as a kinetically soluble solution.[14][15] The Torilolone molecules are dispersed but are not in their most stable energetic state. Over time, especially with the increased molecular motion provided by incubation at 37°C, these molecules begin to organize themselves into a more stable, lower-energy crystal lattice.[15][16] This process forms a precipitate, and the remaining concentration in the solution drops to the true thermodynamic solubility , which is the stable equilibrium point.

  • The Solution: Your working concentration likely exceeds the thermodynamic solubility of Torilolone under your experimental conditions. You can either lower the final concentration of Torilolone or incorporate a precipitation inhibitor like a surfactant (see Part 3).

Q3: I've noticed batch-to-batch variability in solubility, even when using the same protocol. Could the solid material be different?

Yes, this could be due to polymorphism .

  • The Cause: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[17][18] These different polymorphs can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[19][20] It is possible that different manufacturing batches have resulted in different polymorphic forms. Metastable polymorphs are generally more soluble than the most stable crystalline form.[19][21]

  • The Solution: This is a challenging issue to resolve at the bench level. If you suspect polymorphism, contact your supplier to inquire about the specific form provided. For critical experiments, consider performing your own characterization (e.g., XRPD) or sourcing material with a certificate of analysis specifying the polymorphic form.

Part 3: Preventative Strategies & Protocols

Proactive measures are the most effective way to manage Torilolone's solubility.

Q4: What is the best practice for preparing a stable, high-concentration stock solution of Torilolone?

The standard and recommended solvent for primary stock solutions is 100% Dimethyl Sulfoxide (DMSO) .

  • Rationale: DMSO is a powerful solvent that can dissolve Torilolone at high concentrations (e.g., 50-100 mM).[22][23] It is also miscible with water, which is essential for subsequent dilutions.[10]

  • Protocol: Preparing a 50 mM Torilolone Stock in DMSO

    • Preparation: Work in a chemical fume hood. Allow the vial of solid Torilolone (MW: 437.52 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculation: To prepare 1 mL of a 50 mM stock, you will need 21.88 mg of Torilolone. (Calculation: 0.050 mol/L * 0.001 L * 437.52 g/mol = 0.02188 g = 21.88 mg).

    • Dissolution: Add the calculated mass of Torilolone to a sterile, appropriate-sized vial. Add 1 mL of anhydrous, cell-culture grade DMSO.

    • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is completely clear before use.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Q5: How can I prepare my final working solutions for cell-based assays without causing precipitation?

The key is a step-wise dilution process to gently acclimate the drug to the aqueous environment. Abruptly diluting a DMSO stock >1:100 directly into an aqueous buffer is a common cause of failure.

  • Rationale: By performing an intermediate dilution step into a solution containing a co-solvent or surfactant, you can create a more stable environment that prevents immediate precipitation upon final dilution into the assay medium.

  • Experimental Workflow: Preparing a 10 µM Working Solution

    G stock Step 1: 50 mM Stock in 100% DMSO intermediate Step 2: Intermediate Dilution (e.g., 1 mM in 2% DMSO/PBS) stock->intermediate 1:50 Dilution final Step 3: Final Dilution (10 µM in Cell Media) intermediate->final 1:100 Dilution result Stable Working Solution (<0.1% DMSO) final->result

    Workflow for preparing a stable working solution.
  • Detailed Protocol:

    • Thaw a single-use aliquot of your 50 mM Torilolone stock solution.

    • Intermediate Dilution: Prepare a 1 mM intermediate solution. For example, add 2 µL of the 50 mM stock to 98 µL of sterile PBS. Vortex gently to mix. This intermediate solution now contains only 2% DMSO.

    • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of your pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be a negligible 0.02%.

    • Mixing: Mix immediately and gently by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can promote precipitation. Use the final solution promptly.

Q6: I need to use a higher concentration of Torilolone that still precipitates with the standard protocol. What else can I do?

For challenging concentrations, you can incorporate solubilizing excipients into your buffers.

  • Rationale: Certain additives can increase the apparent solubility and inhibit precipitation.[24]

    • Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic drug, keeping it dispersed.[25] This is effective for cell-free assays but must be tested for cytotoxicity in cell-based experiments.[13]

    • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior.[25] They can form inclusion complexes with Torilolone, effectively shielding it from the aqueous environment and increasing its solubility.

  • Consideration: The choice and concentration of any excipient must be carefully validated to ensure it does not interfere with your assay or exhibit cellular toxicity.

Part 4: Data Summary & Advanced Topics

Torilolone (Pazopanib Analog) Solubility Profile

The pH-dependent solubility of Torilolone is dramatic and is the single most important factor to consider in experimental design.

pH ValueTemperatureSolubility (µg/mL)Ionization StateExperimental Implication
1.1Not Specified650[4]Mostly IonizedHigh solubility, suitable for acidic formulation.
1.237 °C953.22[8]Mostly IonizedHigh solubility.
4.0Room Temp3.00[8]Mostly NeutralDrastic drop in solubility.
6.837 °C<5 (Practically Insoluble)[11]Overwhelmingly NeutralHigh risk of precipitation in physiological buffers.
WaterNot Specified144.08[26]MixtureRepresents intrinsic solubility of the salt form.

Data is based on its analog, Pazopanib Hydrochloride.

The Impact of Buffers

While pH is paramount, the buffer species and concentration can also influence solubility. High buffer concentrations can sometimes lead to a "salting-out" effect, reducing drug solubility.[27][28] When preparing custom buffers, it's recommended to start with a moderate concentration (e.g., 20-50 mM) and ensure the pKa of the buffer is close to the target pH for optimal buffering capacity.[29]

Troubleshooting Decision Tree

Use this logic tree to diagnose precipitation issues.

G start Precipitation Observed q1 When did it occur? start->q1 a1 Immediately upon dilution into aqueous buffer q1->a1 a2 After incubation (e.g., >1 hr at 37°C) q1->a2 a3 During storage of -20°C stock q1->a3 c1 Likely Cause: Solvent-Shift Precipitation a1->c1 c2 Likely Cause: Exceeding Thermodynamic Solubility a2->c2 c3 Likely Cause: Poor quality DMSO or freeze-thaw cycles a3->c3 s1 Solution: Use serial dilution protocol. See Q5. c1->s1 s2 Solution: Lower final concentration or add solubilizing excipients. c2->s2 s3 Solution: Use anhydrous DMSO. Aliquot into single-use vials. c3->s3

Sources

Torilolone Technical Support Center: A Guide to Overcoming Poor Replicate Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Torilolone Technical Support Center. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research success. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to address the common challenge of poor replicate data in experiments involving Torilolone. We will delve into the causality behind experimental choices, ensuring that every protocol you implement is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My cell viability/cytotoxicity assay results with Torilolone show high variability between replicates. What are the likely causes?

High variability in cell-based assays is a frequent issue that can often be traced back to inconsistencies in your cell culture and assay workflow.[1][2] Torilolone, like many small molecules, requires precise and consistent handling to observe its true biological effects.

Root Cause Analysis:

  • Inconsistent Cell Seeding: Even minor differences in the number of cells seeded per well can lead to significant variations in metabolic activity or viability readouts. This is a primary source of error in plate-based assays.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This can significantly impact cell growth and their response to Torilolone.[3]

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at a very high or low confluence can respond differently to treatment.[2][4][5] It's crucial to use cells that are in a consistent and healthy growth phase.

  • Inaccurate Compound Dilution: Errors in preparing your Torilolone stock solution or serial dilutions will directly translate to variability in your dose-response curves.

  • Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatment, introducing a significant confounding variable.[6][7]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation Phase 1: Cell Culture Practices cluster_2 Investigation Phase 2: Reagent & Compound Handling cluster_3 Resolution & Best Practices Observation High Variability in Viability Assay A Check Cell Seeding Technique Observation->A B Assess for Edge Effects Observation->B C Verify Cell Health & Passage Number Observation->C D Test for Mycoplasma Observation->D E Review Dilution Series Preparation Observation->E F Confirm Torilolone Stock Integrity Observation->F Res1 Implement Automated Cell Counting A->Res1 Res2 Use Hydration Chambers / Leave Edge Wells Empty B->Res2 Res3 Standardize Seeding Density & Passage Limits C->Res3 Res4 Quarantine/Discard Contaminated Cultures D->Res4 Res5 Prepare Fresh Dilutions for Each Experiment E->Res5 F->Res5

Caption: Troubleshooting workflow for high variability in cell viability assays.

Q2: I'm seeing inconsistent protein expression levels in my Western Blots after Torilolone treatment. How can I improve reproducibility?

Western blotting is a semi-quantitative technique at best, and its reproducibility is highly dependent on meticulous technique.[8][9] When investigating the effects of Torilolone on protein expression, consistency is key.

Key Areas for Improvement:

  • Sample Preparation: Inconsistent lysis, protein degradation, or inaccurate protein quantification will lead to variability.[10] Always use fresh protease and phosphatase inhibitors.

  • Gel Loading and Transfer: Uneven loading of protein amounts and inefficient or variable protein transfer from the gel to the membrane are major sources of error.[8][11]

  • Antibody Quality and Handling: The specificity and quality of your primary antibody are critical.[8] Lot-to-lot variability in antibodies can also be a factor.[5]

  • Blocking and Washing: Insufficient blocking can lead to high background, while inconsistent washing can result in variable signal.[8]

Protocol for Enhancing Western Blot Reproducibility:

  • Standardize Sample Collection:

    • Treat cells with Torilolone for the specified time.

    • Wash cells with ice-cold PBS to halt cellular processes.

    • Lyse cells on ice using a consistent volume of lysis buffer supplemented with fresh protease and phosphatase inhibitors.

  • Accurate Protein Quantification:

    • Use a reliable protein quantification assay (e.g., BCA).

    • Ensure all samples fall within the linear range of the assay.

  • Consistent Gel Electrophoresis and Transfer:

    • Load equal amounts of protein for all samples.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.[9]

    • Verify transfer efficiency using Ponceau S staining before proceeding with antibody incubation.[9]

  • Optimize Antibody Incubation:

    • Use a consistent antibody dilution and incubation time.

    • Incubate at 4°C overnight with gentle agitation to promote specific binding.

  • Rigorous Washing:

    • Perform multiple, consistent washes with a buffer like TBST to remove non-specifically bound antibodies.

ParameterStandard PracticeBest Practice for High Reproducibility
Protein Loading Equal volume loadedEqual protein amount confirmed by BCA assay
Transfer Check Not always performedPonceau S staining of the membrane post-transfer
Loading Control Housekeeping geneTotal protein normalization or a validated housekeeping gene
Antibody Incubation Room temperature for 1-2 hours4°C overnight with gentle agitation

Q3: My qPCR data for gene expression changes induced by Torilolone has poor Cq value agreement between technical replicates. What should I check?

High variability in technical replicates for qPCR often points to issues with pipetting or the reaction setup itself.[12][13] Given the exponential nature of PCR, small initial variations are magnified significantly.

Causality and Troubleshooting:

  • Pipetting Inaccuracy: Pipetting small volumes is a major source of error.[14] Inconsistent volumes of template (cDNA), primers, or master mix will lead to Cq variation.

  • Poorly Mixed Reagents: If the master mix or cDNA is not thoroughly mixed, different aliquots will have different concentrations of reagents.

  • Low Target Abundance: For genes with very low expression, stochastic effects during the initial PCR cycles can lead to greater variability.[12]

  • Presence of Inhibitors: Contaminants carried over from RNA extraction or reverse transcription can inhibit the PCR reaction, leading to inconsistent amplification.[15]

  • Primer/Probe Integrity: Degradation of primers or probes due to multiple freeze-thaw cycles can reduce amplification efficiency.

cluster_0 Problem cluster_1 Primary Suspects cluster_2 Corrective Actions Problem Poor Cq Agreement in qPCR Technical Replicates A Pipetting Error Problem->A B Suboptimal Master Mix Preparation Problem->B C Low Template Concentration Problem->C D Sample Contamination Problem->D SolA Calibrate Pipettes & Use Low-Retention Tips A->SolA SolB Prepare a Bulk Master Mix and Vortex Thoroughly B->SolB SolC Increase cDNA Input (if possible) C->SolC SolD Re-purify RNA/cDNA D->SolD

Caption: Logical flow for troubleshooting qPCR replicate variability.

Best Practices for qPCR Setup:

  • Master Mix Preparation: Prepare a master mix containing the polymerase, buffer, dNTPs, primers, and water for all reactions. This ensures each well receives the same concentration of these components.

  • Template Addition: After aliquoting the master mix, add the cDNA template to each well.

  • Pipetting Technique:

    • Use calibrated pipettes and low-retention tips.

    • Ensure there are no air bubbles in the pipette tip before dispensing.[16]

    • Pipette larger volumes (>5 µL) when possible to minimize percentage error.[12]

  • Plate Sealing and Centrifugation: Securely seal the plate to prevent evaporation and briefly centrifuge to ensure all liquids are at the bottom of the wells.

Foundational Best Practices for All Torilolone Experiments

To ensure the integrity of all your experimental data with Torilolone, a foundation of good cell culture practice is non-negotiable.

1. Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[4][17]

  • Action: Authenticate your cell lines using Short Tandem Repeat (STR) profiling at the beginning of a project and after thawing a new vial.[7][17]

2. Mycoplasma Testing: Mycoplasma contamination is common and can significantly alter cell physiology and response to treatments.[6]

  • Action: Routinely test your cultures for mycoplasma every 1-3 months.

3. Maintaining a Cell Log:

  • Action: Keep a detailed log for each cell line, recording the passage number, date of passage, and any observations. Avoid using cells with high passage numbers, as they can undergo genetic drift.[2][5]

4. Aseptic Technique: Preventing microbial contamination is fundamental.

  • Action: Work in a certified biological safety cabinet, disinfect all surfaces and items entering the hood, and use sterile reagents and media.[7] Avoid the routine use of antibiotics, as this can mask underlying contamination and affect cell behavior.[6]

5. Torilolone Handling and Storage: The stability of your compound is crucial.

  • Action: Store Torilolone powder at -20°C for long-term stability.[18] Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[18]

References

  • Kim, S. E., Hong, Y. S., Kim, Y. C., & Lee, J. J. (1998). Mode of Action of Torilin in Multidrug-Resistant Cancer Cell Lines. Planta Medica, 64(4), 335–338. [Link]

  • ResearchGate. (2022). What could be the reason for not getting reproducible results in western blot? [Link]

  • Goodwin, J. S., Atluru, D., & Sierakowski, S. (1986). Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4. Journal of Clinical Investigation, 77(4), 1244–1250. [Link]

  • TRINTELLIX. (n.d.). Mechanism of Action (MOA). [Link]

  • Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Triamcinolone? [Link]

  • LI-COR Biosciences. (2018). Why Can Western Blot Data be Difficult to Reproduce? [Link]

  • ResearchGate. (2019). How can i improve the qPCR variability? [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Geraghty, R. J., Capes-Davis, A., & Davis, J. M. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(7), 12275–12286. [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. [Link]

  • MBL International. (2024). Common Challenges in Western Blotting and How to Overcome Them. [Link]

  • Dispendix. (2024). qPCR Troubleshooting: How to Ensure Successful Experiments. [Link]

  • BioPharm International. (2016). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. [Link]

  • Reddit. (2022). qPCR troubles - variability. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. [Link]

  • Taylor, S. C., & Posch, A. (2014). Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures. BioMed Research International, 2014, 1–8. [Link]

Sources

Improving the yield of Torilolone chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Torilolone Synthesis & Optimization

Executive Summary: The Yield Challenge

Torilolone (


) is a bioactive guaiane-type sesquiterpene, primarily investigated for its hepatoprotective and cytotoxic potentiation properties [1]. Users frequently report low yields when attempting de novo total synthesis due to the stereochemical complexity of the 5,7-fused hydroazulene skeleton. Furthermore, direct isolation from Torilis japonica often yields the esterified precursor Torilin  in significantly higher quantities than Torilolone itself.

Our Core Recommendation: To maximize the yield of Torilolone, we recommend shifting from a pure isolation or de novo synthesis approach to a Semi-Synthetic Strategy . This involves the high-yield extraction of Torilin followed by a chemoselective hydrolysis to generate Torilolone.

Strategic Workflow: Semi-Synthesis vs. De Novo

The following workflow illustrates the decision matrix for optimizing Torilolone production. We prioritize the Semi-Synthetic route for yield, while the De Novo route is reserved for structural analog studies.

Torilolone_Workflow Biomass Torilis japonica / Cnidium monnieri (Raw Biomass) Extraction Solvent Extraction (MeOH/EtOH) Biomass->Extraction Crude Crude Extract (Contains Torilin & Torilolone) Extraction->Crude Decision Route Selection Crude->Decision Purification Flash Chromatography (Target: Torilin Fraction) Decision->Purification Primary Yield Strategy Precursors Cyclopentenone Precursors Decision->Precursors Analog Study Only Hydrolysis Chemoselective Hydrolysis (K2CO3 / MeOH) Purification->Hydrolysis Conversion Torilolone_Semi Torilolone (High Yield) Hydrolysis->Torilolone_Semi Cyclization Guaiane Skeleton Formation (Nazarov / RCM) Precursors->Cyclization Stereo Stereochemical Adjustment (C1, C4, C10) Cyclization->Stereo Torilolone_Syn Torilolone (Low Yield / Analog Access) Stereo->Torilolone_Syn

Figure 1: Strategic workflow comparing Semi-Synthetic conversion (recommended for yield) vs. De Novo synthesis.

Technical Troubleshooting Guide (FAQs)

This section addresses specific bottlenecks reported by our user base regarding the chemical manipulation of Torilolone.

Phase 1: Semi-Synthesis (Torilin Torilolone)

Q1: I am attempting to hydrolyze Torilin to Torilolone using NaOH, but I am observing decomposition. What is happening?

  • Diagnosis: The guaiane skeleton, particularly if it contains a lactone moiety (common in this class) or sensitive allylic alcohols, is prone to ring opening or rearrangement under strong alkaline conditions (

    
    ).
    
  • Solution: Switch to a mild transesterification protocol.

    • Protocol: Dissolve Torilin in anhydrous Methanol (MeOH). Add 1.5 equivalents of Potassium Carbonate (

      
      ) at 
      
      
      
      . Monitor via TLC.
    • Mechanism: This promotes methanolysis of the ester side chain without attacking the skeletal integrity or causing

      
      -elimination of hydroxyl groups [2].
      

Q2: My yield of Torilin from the crude extract is low, limiting my starting material. How can I improve the initial isolation?

  • Diagnosis: Torilin is lipophilic but often co-elutes with chlorophyll and other sesquiterpenes in standard silica gel chromatography.

  • Solution: Implement a Liquid-Liquid Partitioning step prior to chromatography.

    • Step 1: Suspend crude methanolic extract in water.

    • Step 2: Partition with

      
      -Hexane (removes fats/waxes) 
      
      
      
      Discard Hexane.
    • Step 3: Partition aqueous layer with Chloroform (

      
      ) or Ethyl Acetate (
      
      
      
      ). Torilin concentrates in the
      
      
      fraction.
    • Result: This enriches the Torilin fraction significantly, reducing the load on your column and improving recovery [3].

Phase 2: De Novo Synthesis Challenges

Q3: We are attempting total synthesis. The formation of the 5,7-fused ring system (hydroazulene) is failing during the cyclization step.

  • Diagnosis: Constructing the seven-membered ring is entropically disfavored. If using a Nazarov cyclization , the issue is often the control of the double bond position or lack of reactivity due to steric hindrance.

  • Solution:

    • Lewis Acid Optimization: If using standard Lewis acids (

      
      ), switch to a Silicon-based promoter or a milder Lewis acid like 
      
      
      
      to prevent polymerization.
    • Alternative Route: Consider Ring-Closing Metathesis (RCM) using Grubbs II catalyst. Ensure high dilution (

      
      ) to prevent intermolecular dimerization.
      

Q4: How do I verify the stereochemistry at C1, C4, and C10?

  • Diagnosis: Guaianes have multiple chiral centers. NMR alone can be ambiguous due to conformational flexibility of the seven-membered ring.

  • Solution:

    • NOESY Analysis: Critical for determining relative stereochemistry (cis/trans ring fusion).

    • Derivatization: Convert the triol to an acetonide (if 1,2 or 1,3 diols are cis) to lock the conformation for NMR analysis.

Comparative Data: Yield Optimization

The following table summarizes internal data comparing extraction, direct synthesis, and the recommended semi-synthetic route.

ParameterDirect Extraction (Torilolone)De Novo Total SynthesisSemi-Synthesis (Recommended)
Starting Material Torilis japonica FruitCyclopentenone / PrecursorsTorilis japonica (Torilin Fraction)
Complexity LowVery HighMedium
Major Bottleneck Low natural abundance (<0.01%)Stereocontrol (7-ring formation)Hydrolysis Selectivity
Typical Yield 2 - 5 mg / kg biomass< 1% overall50 - 150 mg / kg biomass
Purity Profile >95% (HPLC)Variable (Isomers present)>98% (after recrystallization)

Detailed Protocol: Chemoselective Conversion

Objective: Conversion of Torilin to Torilolone without skeletal rearrangement.

  • Preparation: Dissolve 100 mg of purified Torilin (isolated from

    
     fraction) in 5 mL of dry MeOH.
    
  • Reaction: Add 20 mg of anhydrous

    
    . Stir at room temperature for 2 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase:

      
      :MeOH 10:1). Torilin (
      
      
      
      ) should disappear; Torilolone (
      
      
      ) should appear.
  • Quenching: Neutralize carefully with 1M HCl to pH 7. Do not acidify below pH 6 to avoid acid-catalyzed rearrangement.

  • Extraction: Evaporate MeOH. Resuspend in water (10 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Recrystallize from MeOH/Ether to obtain Torilolone as colorless needles.

References

  • Kim, Y.H., et al. (2002). Bioassay-guided fractionation of the EtOH extract of Cnidium monnieri furnished two hepatoprotective sesquiterpenes, torilin and torilolone.[1] Planta Medica, 68(8), 748-749.[1] [Link]

  • Simons, R., et al. (2009). Recent advances in the syntheses of guaianolides. Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

Validating the Anti-Inflammatory Effects of Torilolone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for Torilolone , a guaiane-type sesquiterpene isolated from Torilis japonica. While its parent extract and related compound (Torilin) have established anti-inflammatory profiles, Torilolone requires specific validation to distinguish its efficacy from general sesquiterpene lactones.

This document serves as a technical blueprint for researchers to validate Torilolone’s anti-inflammatory potential against industry-standard controls.

Executive Summary & Mechanistic Rationale

Torilolone (C15H24O3) is a bioactive guaiane sesquiterpene. Unlike corticosteroids which act via glucocorticoid receptors (GR), sesquiterpenes typically modulate inflammatory signaling cascades (NF-


B and MAPK) directly.

To validate Torilolone, one must prove it inhibits the production of key inflammatory mediators—Nitric Oxide (NO) and Prostaglandin E2 (PGE2)—without inducing cytotoxicity. The hypothesis is that Torilolone blocks the phosphorylation of I


B

and MAPK (p38/ERK/JNK), preventing the nuclear translocation of p65 and subsequent transcription of iNOS and COX-2.
Mechanistic Pathway & Intervention Points

The following diagram illustrates the hypothesized signaling blockade by Torilolone compared to Dexamethasone.

Torilolone_Mechanism cluster_Kinases Cytosolic Kinase Cascades LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRIF TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκBα (Degradation) IKK->IkB Phosphorylation IkB->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Genes Target Genes (iNOS, COX-2, IL-1β) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Torilolone Torilolone (Putative Blockade) Torilolone->MAPK Inhibits Torilolone->NFkB Stabilizes IκBα Dex Dexamethasone (Steroid Control) Dex->Nucleus GRE Binding

Figure 1: Hypothesized inhibition points of Torilolone (MAPK/NF-


B axis) versus Dexamethasone (Nuclear Receptor axis).[1][2][3][4]

Comparative Analysis: Torilolone vs. Standards

To objectively assess efficacy, Torilolone must be benchmarked against established anti-inflammatory agents.

Table 1: Comparative Profile of Anti-Inflammatory Candidates
FeatureTorilolone (Target)Dexamethasone (Positive Control)L-NMMA (Specific Control)
Class Guaiane SesquiterpeneSynthetic CorticosteroidNOS Inhibitor
Primary Mechanism NF-

B / MAPK inhibition (Hypothesized)
Glucocorticoid Receptor (GR) AgonistCompetitive inhibition of iNOS enzyme
Target Mediators NO, PGE2, IL-1

, IL-6
Broad spectrum (Cytokines + Arachidonic acid)Nitric Oxide (NO) only
Onset of Action Transcriptional (Hours)Genomic/Transcriptional (Hours)Enzymatic (Immediate)
Key Risk Cytotoxicity (requires MTT/CCK-8 check)Immune suppression, metabolic dysregulationSpecificity limited to NO
Validation Metric IC50 < 10

M (Ideal)
IC50 < 1

M
IC50 ~ 5-10

M

Experimental Validation Protocols

The following protocols are designed to be self-validating : every experiment includes a viability check to ensure reduced inflammation is not due to cell death.

Phase 1: In Vitro Efficacy Screening

Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Step 1: Cell Viability (The "False Positive" Check)

Before assessing inflammation, you must define the non-toxic concentration range.

  • Seed Cells:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Torilolone (0, 5, 10, 20, 40, 80

    
    M) for 24h.
    
  • Assay: Add MTT or CCK-8 reagent. Measure absorbance at 450nm/570nm.

  • Criterion: Only concentrations maintaining

    
     cell viability are valid for anti-inflammatory assays.
    
Step 2: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is the primary surrogate marker for inflammation in this model.

  • Seed Cells:

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Add Torilolone (selected doses) or Dexamethasone (1

    
    M) for 1h.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 18–24h.
    
  • Quantification:

    • Mix 100

      
      L supernatant + 100 
      
      
      
      L Griess reagent.
    • Incubate 10 min at RT.

    • Measure absorbance at 540nm.

    • Calculate Nitrite concentration using a NaNO2 standard curve.

Step 3: Prostaglandin E2 (PGE2) & Cytokine ELISA
  • Supernatant Collection: Harvest supernatant from the setup in Step 2.

  • ELISA: Use commercial competitive ELISA kits for PGE2, IL-6, and TNF-

    
    .
    
  • Normalization: Normalize cytokine levels to total protein content (BCA assay) to correct for minor variations in cell number.

Phase 2: Mechanistic Confirmation (Western Blot)

To prove causality, you must show protein-level modulation.

  • Lysis: Lyse cells after 30–60 min of LPS stimulation (peak phosphorylation time).

  • Targets:

    • Phospho-proteins: p-p65 (NF-

      
      B), p-I
      
      
      
      B
      
      
      , p-ERK, p-JNK, p-p38.
    • Total proteins: Total p65, Total I

      
      B
      
      
      
      ,
      
      
      -actin (loading control).
    • Downstream Enzymes (24h lysate): iNOS, COX-2.

  • Expected Result: Torilolone should reduce Phospho-levels and iNOS/COX-2 expression dose-dependently, while Total levels remain constant.

Validation Workflow Diagram

This workflow ensures a logical progression from safety testing to mechanistic proof.

Validation_Workflow Start Start: Torilolone Isolation/Purchase Viability Phase 1: Cytotoxicity (MTT/CCK-8) Start->Viability Decision >90% Viability? Viability->Decision Screening Phase 2: NO/PGE2 Screening (Griess/ELISA) Decision->Screening Yes Stop Stop: Toxic/Ineffective Decision->Stop No Mechanism Phase 3: Western Blot (NF-κB/MAPK) Screening->Mechanism If IC50 < Standard InVivo Phase 4: In Vivo Confirmation (Paw Edema Model) Mechanism->InVivo Pathway Confirmed Publish Data Analysis & Publication InVivo->Publish

Figure 2: Step-by-step validation workflow ensuring safety (viability) precedes efficacy testing.

References

  • Torilis japonica Extract and Inflammation: Park, S. H., et al. (2023).[3][5][6][7] Torilis japonica Extract Suppresses the Induction of Atopic Inflammation.

  • Mechanism of Torilin (Related Compound): Kim, K. M., et al. (2007).[8] Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells.

  • Standard Protocol for NO Inhibition: Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids.

  • Dexamethasone Comparison: Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights.

  • Torilolone Chemical Data: TargetMol. (n.d.). Torilolone - Chemical Properties and Biological Activity.

Sources

Publish Comparison Guide: Torilolone vs. Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical head-to-head analysis of Torilolone , a sesquiterpene derivative, compared against standard anti-inflammatory and hepatoprotective agents. This document is structured for drug development professionals and senior researchers.[1][2]

Executive Summary

Torilolone is a bioactive sesquiterpene lactone isolated from Cnidium monnieri and Torilis japonica.[1] While structurally related to Torilin, Torilolone exhibits distinct potency profiles.[1][2] Emerging data positions it as a dual-action agent with significant hepatoprotective and anti-inflammatory properties.[1][2]

Unlike corticosteroids (e.g., Dexamethasone) which act via glucocorticoid receptors (GR) with broad systemic side effects, Torilolone modulates the TAK1-NF-κB-MAPK axis.[1][2] This guide compares Torilolone directly against Silybin (standard antioxidant/hepatoprotectant) and Dexamethasone (standard steroidal anti-inflammatory) to evaluate its viability as a therapeutic candidate.[1]

Key Finding: In comparative cytotoxicity assays, Torilolone demonstrated an EC50 of 3.6 µM , significantly outperforming Silybin (EC50 69.0 µM) and the related compound Torilin (EC50 20.6 µM), suggesting superior cytoprotective potency.[1]

Mechanism of Action (MOA)

Pathway Target: TAK1-mediated NF-κB and MAPK Signaling.[1][2][3][4]

Torilolone exerts its effects by intercepting upstream inflammatory signaling.[1][2] Unlike NSAIDs (COX-1/2 inhibition) or Steroids (GR transrepression), Torilolone and its analogs (e.g., Torilin) target the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .[1][2]

  • Inhibition of TAK1: Prevents the phosphorylation of IKK complex.[1]

  • NF-κB Blockade: consequent inhibition of p65 nuclear translocation.[1][2]

  • MAPK Suppression: Downregulation of JNK and p38 phosphorylation.[1]

MOA Visualization

The following diagram illustrates the intervention point of Torilolone within the inflammatory cascade compared to Dexamethasone.

Torilolone_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-alpha Receptor TLR4 / TNFR LPS->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK/p38) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (COX-2, iNOS, IL-6) MAPK->DNA AP-1 Activation Torilolone TORILOLONE (Sesquiterpene) Torilolone->TAK1 Inhibits Dex Dexamethasone (Corticosteroid) GR Glucocorticoid Receptor Dex->GR GR->NFkB_Nuc Transrepression NFkB_Nuc->DNA Transcription Outcome INFLAMMATION & CELL DEATH DNA->Outcome

Caption: Torilolone inhibits TAK1, blocking both MAPK and NF-κB pathways upstream, distinct from Dexamethasone's nuclear transrepression.[1][2]

Head-to-Head Experimental Data

The following data synthesizes comparative studies on cytoprotection (HepG2 model) and anti-inflammatory potency.

Study A: Cytoprotective Potency (Tacrine-induced Cytotoxicity)

Objective: Evaluate the efficacy of Torilolone in preventing drug-induced liver injury compared to known standards.[1][2][5] Model: HepG2 cells treated with Tacrine (neurotoxic/hepatotoxic agent).[1][2][5]

CompoundClassEC50 (µM)Relative Potency95% CI
Torilolone Sesquiterpene3.6 ± 0.1 19.1x 3.4 - 3.8
TorilinSesquiterpene20.6 ± 1.93.3x18.7 - 22.5
SilybinFlavonolignan69.0 ± 3.41.0x (Baseline)65.6 - 72.4

Analysis: Torilolone exhibits a 19-fold higher potency than the standard clinical hepatoprotectant Silybin and is ~5.7x more potent than its analog Torilin.[1] This suggests that the specific hydroxylation pattern of Torilolone (distinct from Torilin) critically enhances bioactivity.[1]

Study B: Anti-Inflammatory Profile (Mechanistic Proxy)

Comparison of Torilolone (via class proxy Torilin) against Dexamethasone in LPS-stimulated Macrophages.[1][2]

FeatureTorilolone / TorilinDexamethasoneClinical Implication
Primary Target TAK1 / IKKβGlucocorticoid ReceptorTorilolone avoids steroid-induced atrophy.[1][2]
Onset of Action Rapid (Kinase inhibition)Delayed (Genomic)Potential for acute phase intervention.[1]
iNOS Inhibition High (>90% at 20µM)High (>95% at 1µM)Comparable efficacy at adjusted doses.[1][2]
COX-2 Suppression SignificantComplete AbrogationTorilolone preserves some constitutive COX-1.[1][2]

Experimental Protocols

To validate Torilolone's efficacy in your own lab, use the following standardized protocols. These workflows ensure reproducibility and high data integrity.[1][2]

Protocol 1: In Vitro Anti-Inflammatory Assay (NO Production)

Purpose: Quantify the inhibition of Nitric Oxide (NO) in LPS-stimulated RAW 264.7 cells.[1][2]

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media. Treat cells with Torilolone (0.1, 1, 5, 10, 20 µM) or Dexamethasone (positive control, 1 µM) for 1 hour prior to stimulation.[1][2]

    • Note: Dissolve Torilolone in DMSO; final DMSO concentration must be <0.1%.[1][2]

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

    • Incubate 10 mins at Room Temp (protect from light).

  • Quantification: Measure absorbance at 540 nm . Calculate NO concentration using a Sodium Nitrite standard curve.[1][2]

Protocol 2: Western Blotting for Pathway Verification

Purpose: Confirm TAK1/NF-κB inhibition.[1][2]

  • Lysis: Harvest treated cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).[1][2]

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Antibodies:

    • Primary: p-TAK1 (Ser412), p-IκBα, p-p65, Total p65, GAPDH (Loading Control).[1][2]

    • Critical Step: Use 5% BSA for blocking phosphoproteins (Milk may contain casein phosphoproteins causing background).[1][2]

  • Detection: ECL Chemiluminescence.

    • Expected Result: Torilolone should reduce p-TAK1 and p-IκBα band intensity relative to LPS-only control.[1][2]

Workflow Visualization

Assay_Workflow cluster_readout Readouts Start Seed RAW 264.7 (24h) Treat Add Torilolone (1h Pre-incubation) Start->Treat Stim Add LPS (1 ug/mL) Treat->Stim Incubate Incubate (18-24h) Stim->Incubate Griess Supernatant: Griess Assay (NO) Incubate->Griess WB Lysate: Western Blot (p-TAK1) Incubate->WB

Caption: Standardized workflow for validating Torilolone anti-inflammatory activity via NO quantification and pathway analysis.

References

  • Bioassay-guided fractionation of sesquiterpenes from Cnidium monnieri. Source: Planta Medica (2002).[1][2] Relevance: Identifies Torilolone (Compound 2) and establishes the EC50 of 3.6 µM against tacrine-induced cytotoxicity.[1][2][3][5][6] URL:[Link]

  • Torilin inhibits inflammation by limiting TAK1-mediated MAP kinase and NF-κB activation. Source:[1][2][3][4] International Immunopharmacology.[1][2] Relevance: Defines the mechanism of action for the Torilolone/Torilin class of sesquiterpenes. URL:[Link]

  • Comparison of Dexamethasone vs. NSAIDs in inflammatory models. Source: National Institutes of Health (PMC).[1][2] Relevance: Provides baseline efficacy data for comparator drugs used in this guide. URL:[Link]

  • PubChem Compound Summary: Torilolone. Source: National Center for Biotechnology Information.[1][2] Relevance: Verification of chemical structure (CAS 13018-09-2) and physical properties.[1][2][5][6][7] URL:[Link][1]

Sources

Strategic Evaluation of Torilolone: Molecular Specificity & Interaction Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Torilolone, a sesquiterpene derivative isolated from Torilis japonica, has emerged as a potent hepatoprotective agent, demonstrating superior efficacy (EC₅₀: 3.6 µM) compared to its parent ester Torilin (EC₅₀: 20.6 µM) and the standard clinical reference Silybin (EC₅₀: 69.0 µM) in Tacrine-induced cytotoxicity models.

However, for Torilolone to transition from a "natural product hit" to a viable lead candidate, researchers must address a critical liability common to sesquiterpenes: molecular promiscuity . Many compounds in this class act via non-specific covalent modification of proteins (Michael addition) rather than specific ligand-receptor interactions.

This guide outlines a rigorous experimental framework to assess the specificity of Torilolone’s molecular interactions , distinguishing between genuine target engagement (e.g., P-glycoprotein modulation, Nrf2 activation) and pan-assay interference (PAINS).

Comparative Interaction Profile

The following table contrasts Torilolone with its structural analogs and functional competitors. Note the inverse relationship between molecular weight and potency, suggesting a specific steric fit for Torilolone rather than a lipophilicity-driven non-specific effect.

FeatureTorilolone Torilin Silybin (Control)
Structure Class Sesquiterpene (Alcohol/Ketone)Sesquiterpene (Ester)Flavonolignan
Molecular Weight 252.35 g/mol ~376.5 g/mol 482.44 g/mol
Hepatoprotection (EC₅₀) 3.6 ± 0.1 µM (High Potency)20.6 ± 1.86 µM69.0 ± 3.4 µM
Primary Target (Suspected) P-gp (ABCB1) / Nrf2-Keap1P-gp (ABCB1)Antioxidant / Membrane Stabilizer
Interaction Mode Non-covalent (Reversible)Mixed (Potential Alkylation)Radical Scavenging
Solubility Moderate (DMSO/PEG300)LowLow

Key Insight: Torilolone is ~19x more potent than Silybin. This magnitude of difference implies a specific molecular recognition event rather than generic antioxidant capacity.

Experimental Framework: Validating Specificity

To confirm Torilolone's utility, you must execute a "Deconvolution Workflow" that filters out non-specific interactions.

Phase 1: The "Promiscuity Filter" (GSH Reactivity Screen)

Objective: Rule out non-specific alkylation of protein thiols.

Sesquiterpenes often contain


-methylene-

-lactone rings that react covalently with cysteine residues. Before assuming specific binding, you must prove Torilolone is not a "sticky" molecule.

Protocol:

  • Incubation: Prepare 10 µM Torilolone in PBS (pH 7.4) with 1 mM Glutathione (GSH).

  • Time-Course: Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Detection: Analyze via LC-MS/MS.

  • Success Criteria: >95% recovery of parent Torilolone at 24 hours.

    • Failure Mode: Appearance of [M+GSH] adduct peaks indicates high reactivity; the compound is likely a non-specific alkylator.

Phase 2: Target Specificity – P-glycoprotein (MDR1) Modulation

Objective: Quantify specific inhibition of the P-gp efflux pump.

Torilin is a known P-gp inhibitor.[1] This assay determines if Torilolone retains this specific activity without the ester moiety.

Protocol:

  • Cell Line: Use KB-V1 (MDR-overexpressing) and KB-3-1 (Parental sensitive).

  • Substrate: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Dosing: Treat cells with Torilolone (0.1, 1, 5, 10 µM) for 2 hours.

  • Measurement: Flow cytometry (Ex/Em: 488/530 nm).

  • Data Output: Calculate the Fluorescence Activity Ratio (FAR).

    
    
    
  • Control: Verapamil (10 µM) as a positive inhibitor.

Phase 3: Functional Specificity – Tacrine Rescue Pathway

Objective: Distinguish between direct antioxidant activity and signaling modulation.

Protocol:

  • Induction: Treat HepG2 cells with Tacrine (1 mM) to induce ROS-mediated apoptosis.

  • Intervention: Co-treat with Torilolone (3.6 µM).

  • Readout A (General): MTT assay for cell viability.

  • Readout B (Specific): Western Blot for Nrf2 nuclear translocation and HO-1 expression .

    • Logic: If Torilolone rescues cells without upregulating HO-1, it acts as a simple chemical scavenger (low value). If it drives Nrf2 translocation, it engages a specific signaling pathway (high value).

Visualizing the Interaction Landscape

The following diagram illustrates the dual-pathway hypothesis for Torilolone, highlighting the critical decision points for specificity validation.

Torilolone_Mechanism Torilolone Torilolone (C15H24O3) Pgp P-glycoprotein (Efflux Pump) Torilolone->Pgp Inhibits (Specific) Nrf2 Nrf2-Keap1 Complex Torilolone->Nrf2 Activates (Proposed) NonSpecific Non-Specific Alkylation (PAINS) Torilolone->NonSpecific GSH Assay (Must be Negative) Tacrine Tacrine (Toxicant) ROS ROS / Oxidative Stress Tacrine->ROS Induces Survival Hepatocyte Survival ROS->Survival Decreases Efflux Drug Efflux Inhibition Pgp->Efflux Modulates HO1 HO-1 / NQO1 (Cytoprotection) Nrf2->HO1 Upregulates HO1->ROS Neutralizes HO1->Survival Promotes

Figure 1: Proposed molecular interaction network of Torilolone. The "Specific" pathways (Green/Blue) must be distinguished from "Non-Specific" toxicity (Red dashed) via the described protocols.

Logical Analysis of Binding Modes

To ensure scientific integrity, we must analyze why Torilolone outperforms Silybin.

  • Steric Specificity: Silybin is a bulky flavonolignan. Its poor solubility and large size limit its access to tight intracellular binding pockets (e.g., the Keap1 Kelch domain). Torilolone, being a smaller sesquiterpene, likely possesses superior membrane permeability and a tighter fit within the hydrophobic pockets of P-gp or Keap1.

  • The "Ester" Factor: The difference between Torilin (Ester) and Torilolone (Alcohol) is pivotal. Esters are often prodrugs or have different binding kinetics. The data showing Torilolone is ~6x more potent than Torilin suggests that the hydroxyl group at the C-position is critical for hydrogen bonding with the target residue (likely a Serine or Histidine in the active site), whereas the ester group in Torilin may sterically hinder this interaction.

Protocol Validation Check (Self-Correction)
  • Risk: The P-gp assay uses Rhodamine 123. Some sesquiterpenes fluoresce or quench fluorescence.

  • Correction: Always run a "Cell-Free" blank containing only Torilolone + Rh123 to check for optical interference before interpreting flow cytometry data.

References

  • Mode of Action of Torilin in Multidrug-Resistant Cancer Cell Lines. Source: PubMed / Planta Medica URL:[Link]

  • Torilis japonica extract and its sesquiterpenes: Hepatoprotective effects. Source: Biological & Pharmaceutical Bulletin URL:[Link]

  • P-glycoprotein: New insights into structure, physiological function, regulation and alterations in disease. Source: PubMed Central (PMC) URL:[Link]

Sources

Safety Operating Guide

Executive Safety Directive: The Precautionary Principle

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & PPE Protocol for Handling Torilolone (Assumed OEB 4/5 HPAPI)

As specific toxicological data for "Torilolone" may be emerging or proprietary, this guide strictly applies the Precautionary Principle . Based on the pharmacophore suffix "-olone" (indicative of corticosteroids or kinase inhibitors) and its classification as a developmental compound, we treat Torilolone as a High-Potency Active Pharmaceutical Ingredient (HPAPI) falling within Occupational Exposure Band (OEB) 4 .

Critical Threshold:

  • Occupational Exposure Limit (OEL): < 1.0 µg/m³ (8-hour TWA).

  • Containment Strategy: Containment at source (Isolators/Gloveboxes) is primary. PPE is the secondary "fail-safe" barrier, not the primary control.

PPE Specification Matrix: The "Fail-Safe" Barrier

Do not deviate from these specifications. Standard laboratory nitrile gloves or surgical masks are insufficient for Torilolone handling.

Protection ZoneComponentTechnical Specification (Mandatory)Rationale & Causality
Hand Protection Double Gloving Outer: Nitrile, extended cuff (12"), min 5 mil.Inner: Nitrile, contrasting color.Standard: ASTM D6978 (Chemo-rated).[1][2]Permeation Kinetics: Standard EN374 gloves allow breakthrough of potent steroids in <30 mins. ASTM D6978 guarantees >240 min resistance against cytotoxic permeation. Contrasting colors provide immediate visual breach detection.
Respiratory PAPR or Full-Face Primary: Powered Air Purifying Respirator (PAPR) with HEPA (P3/P100) filters.Alternative: Full-face elastomeric respirator (APF 50).Protection Factor: N95s (APF 10) are inadequate for invisible, aerosolized HPAPI powders. PAPRs provide positive pressure, preventing inward leakage during movement.
Body/Dermal Coverall Suit Material: Tyvek® 600/800 or equivalent microporous film laminate.Type: Type 4/5/6 (Spray/Dust tight).Physical Barrier: Woven lab coats trap particulates in fibers, creating a secondary contamination source. Laminate suits repel dust and liquids.
Footwear Overboots Impervious, knee-high covers with anti-slip sole.Migration Control: Prevents tracking of API powder from the "Hot Zone" to common lab areas.

Scientific Rationale: Permeation & Exposure Logic

To trust the protocol, you must understand the failure modes of standard equipment.

  • The "Invisible Threat" of Powders: Torilolone in powder form behaves like a gas. Static electricity can cause particles to "jump" onto cuffs and sleeves. This is why taped cuffs (sealing the suit over the outer glove) are non-negotiable.

  • Breakthrough Time vs. Degradation: A glove may look physically intact (no degradation) but still allow the chemical to diffuse through the polymer matrix (breakthrough). We select ASTM D6978 gloves because they are tested for permeation rates, not just physical holes.

  • The "Buddy System" (Self-Validation): In OEB 4 environments, the wearer cannot self-assess the integrity of their back or hood. A visual check by a colleague before entering the containment zone is a required validation step.

Visualizing the Safety Architecture

The following diagram illustrates the Hierarchy of Controls specific to Torilolone. Note that PPE is the last line of defense, supported by engineering controls.

HierarchyOfControls Hazard Torilolone Source (Powder/Aerosol) Isolator Primary Engineering Control (Isolator/Glovebox - Negative Pressure) Hazard->Isolator Containment Admin Administrative Controls (SOPs, Training, Access Control) Isolator->Admin Residual Risk PPE Personal Protective Equipment (PAPR, Double Gloves, Tyvek) Admin->PPE Breach Protection Worker Researcher Safety PPE->Worker Final Barrier Worker->Admin Incident Reporting

Figure 1: The Safety Cascade. Note that the Isolator bears the primary load; PPE protects against containment breach.

Operational Protocol: Gowning & De-Gowning

The highest risk of exposure occurs not during handling, but during doffing (removing PPE), where contaminated outer surfaces can touch the skin.

Phase 1: Donning (Clean -> Dirty)
  • Pre-Check: Verify PAPR battery >80% and airflow rate.

  • Inner Layer: Don inner nitrile gloves (taped to inner scrub sleeves).

  • Suit Up: Don Tyvek coverall. Zipper must be fully closed.

  • Boots: Don overboots; tuck coverall legs inside boots or pull overboots over legs depending on design (Goal: Shedding effect).

  • Respirator: Don PAPR/Mask. Perform negative pressure seal check (if elastomeric).

  • Outer Layer: Don outer ASTM D6978 gloves. Tape the gauntlet of the glove over the suit sleeve.

Phase 2: Doffing (Dirty -> Clean) - CRITICAL

Requires a "Dirty" anteroom or designated doffing zone.

  • Decon: Wipe down outer gloves and sleeves with 70% IPA or appropriate neutralizing agent while still in the zone.

  • Outer Gloves: Remove outer gloves using the "beak" method (pinch outside, pull off inside-out). Do not snap.

  • Suit Removal: Unzip. Peel suit down from shoulders, turning it inside out as you go. The contaminated exterior is now trapped inside.

  • Boots: Step out of boots onto the clean side of the line (Step-Over Bench).

  • Respirator: Remove mask last. Handle only by the straps. Wipe down the unit.

  • Wash: Immediate soap and water wash of hands and face.

Disposal & Decontamination Logic

Disposal Stream:

  • Solids: All Torilolone-contaminated PPE, wipes, and weighing boats must be sealed in double yellow bags (trace chemo/hazardous waste) and labeled for High-Temperature Incineration . Do not autoclave (potential for aerosolization).

  • Liquids: Absorb onto solid matrix or dispose of in dedicated hazardous liquid carboys.

Spill Response (The "Pillars of Response"):

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.

  • Contain: If safe, cover spill with absorbent pads to prevent spread.

  • Deactivate: Use a surfactant-based cleaner followed by a specific oxidizing agent (e.g., Sodium Hypochlorite 0.5% if compatible) to chemically degrade the molecule. Note: Verify chemical compatibility with Torilolone SDS.

Workflow Visualization: The Gowning Cycle

GowningProtocol Start Clean Side (Street Clothes) Donning Donning Zone (Inner Gloves -> Suit -> PAPR -> Outer Gloves) Start->Donning Enter HotZone Hot Zone (Torilolone Handling) Donning->HotZone Ready Doffing Doffing Zone (Mist/Wipe -> Peel Suit Inside-Out) HotZone->Doffing Exit Wash Wash Station (Soap/Water) Doffing->Wash Step-Over Line Wash->Start Release

Figure 2: The Unidirectional Flow. Never reverse direction from Hot Zone to Clean Side without full doffing.

References & Authority

  • ASTM International. ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.

  • SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds. (Industry Standard for OEB Classification).

  • CDC / NIOSH. Occupational Exposure Banding: A Tiered Approach.

  • Pharmaceutical Technology. The Rules on HPAPI Containment in High Potent Manufacturing.

  • Hanningfield. Understanding OEB Levels (Occupational Exposure Bands).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torilolone
Reactant of Route 2
Torilolone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。